molecular formula C6H6ClNO B031247 (4-Chloropyridin-2-yl)methanol CAS No. 63071-10-3

(4-Chloropyridin-2-yl)methanol

Cat. No.: B031247
CAS No.: 63071-10-3
M. Wt: 143.57 g/mol
InChI Key: UEAIOHHGRGSGGJ-UHFFFAOYSA-N
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Description

(4-Chloropyridin-2-yl)methanol is a high-value, multifunctional chemical scaffold of significant interest in advanced research and development, particularly in the fields of medicinal chemistry and materials science. Its structure features two key reactive sites: the electron-deficient 4-chloro substituent, which is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the primary alcohol group, which can be readily oxidized to an aldehyde, esterified, or serve as a linker. This bifunctionality makes it an exceptionally versatile building block for the modular synthesis of complex, substituted pyridine derivatives.

Properties

IUPAC Name

(4-chloropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAIOHHGRGSGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376780
Record name (4-chloropyridin-2-yl)methanol
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Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63071-10-3
Record name (4-chloropyridin-2-yl)methanol
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Record name (4-chloropyridin-2-yl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to (4-Chloropyridin-2-yl)methanol (CAS: 63071-10-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chloropyridin-2-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic functionalization with a chloropyridine core and a reactive methanol group makes it a versatile intermediate for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it delves into the significant role this compound plays as a precursor to potent kinase inhibitors, particularly in the context of anticancer drug development, and visualizes the key signaling pathways targeted by its derivatives.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following tables summarize the key physical, chemical, and safety data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 63071-10-3
Molecular Formula C₆H₆ClNO
Molecular Weight 143.57 g/mol
IUPAC Name This compoundN/A
Synonyms 4-Chloro-2-hydroxymethylpyridineN/A
Appearance Liquid
Boiling Point 238.6 °C at 760 mmHgN/A
Flash Point 98.1 °CN/A
Density 1.324 g/cm³N/A
SMILES OCc1cc(Cl)ccn1
InChI Key UEAIOHHGRGSGGJ-UHFFFAOYSA-N

Table 2: Safety and Hazard Information

Hazard StatementGHS PictogramPrecautionary Statement
H302: Harmful if swallowedGHS07 (Exclamation mark)P264: Wash skin thoroughly after handling.
H315: Causes skin irritationP270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritationP280: Wear protective gloves/ eye protection/ face protection.
H335: May cause respiratory irritationP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 4-chloropicolinic acid. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.[1][2]

Reaction Scheme:

G reactant 4-Chloropicolinic Acid product This compound reactant->product Reduction reagent 1. LiAlH₄, Dry Ether 2. H₂O workup

Figure 1: Synthesis of this compound.

Materials:

  • 4-Chloropicolinic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Distilled water

  • 10% Sulfuric acid

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Preparation: In the flask, a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether is prepared under an inert atmosphere. The suspension is cooled in an ice bath.

  • Addition of Starting Material: 4-Chloropicolinic acid (1 equivalent) is dissolved in anhydrous diethyl ether and added dropwise to the LiAlH₄ suspension via the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of distilled water, followed by a 15% sodium hydroxide solution, and then more water. This is an exothermic process and should be performed with caution in an ice bath.

  • Workup: The resulting precipitate (aluminum salts) is filtered off and washed with diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Sample Preparation: The sample is dissolved in a volatile solvent such as dichloromethane or ethyl acetate.

Role in Drug Discovery: A Precursor to Kinase Inhibitors

This compound is a valuable starting material for the synthesis of various kinase inhibitors, which are a cornerstone of modern cancer therapy. The chloropyridine moiety can participate in cross-coupling reactions, while the methanol group can be readily converted into other functionalities to build complex molecular architectures.

Derivatives of this compound have shown inhibitory activity against several important kinases implicated in cancer, including AKT2/PKBβ and Met kinase.[3][4]

Targeting the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many types of cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition by Derivative RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT (PKB) PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivative (e.g., AKT2 Inhibitor) Inhibitor->AKT Inhibits

Figure 2: Inhibition of the PI3K/AKT/mTOR Pathway.

As depicted in Figure 2, derivatives of this compound can be designed to specifically inhibit key kinases in this pathway, such as AKT2. By blocking the activity of AKT, these compounds can halt the downstream signaling that promotes cancer cell growth and survival.

Targeting the Met Signaling Pathway

The Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell migration, invasion, and proliferation. Dysregulation of the HGF/Met signaling pathway is implicated in the progression and metastasis of various cancers.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition by Derivative HGF HGF Met Met Receptor HGF->Met Binds & Activates RAS RAS Met->RAS PI3K PI3K Met->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation ERK->CellProliferation AKT AKT PI3K->AKT CellInvasion Cell Invasion AKT->CellInvasion Inhibitor This compound Derivative (Met Kinase Inhibitor) Inhibitor->Met Inhibits

Figure 3: Inhibition of the HGF/Met Signaling Pathway.

Figure 3 illustrates how small molecule inhibitors derived from this compound can block the kinase activity of the Met receptor. This inhibition prevents the activation of downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, thereby suppressing cancer cell proliferation and invasion.

Conclusion

This compound is a compound of significant interest to the drug discovery and development community. Its well-defined physicochemical properties and versatile reactivity make it an ideal starting point for the synthesis of novel therapeutic agents. The ability to generate derivatives that can potently and selectively inhibit key oncogenic signaling pathways, such as the PI3K/AKT/mTOR and HGF/Met pathways, highlights the immense potential of this chemical scaffold in the ongoing search for more effective cancer treatments. This guide provides the foundational knowledge and experimental context for researchers to effectively utilize this compound in their scientific endeavors.

References

Physicochemical properties of (4-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and spectral analysis of (4-Chloropyridin-2-yl)methanol (CAS No: 63071-10-3). This pyridine derivative is a valuable building block in medicinal chemistry and drug discovery.

Core Physicochemical Properties

This compound is a solid at room temperature.[1][2] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₆ClNO[3][4]
Molecular Weight 143.57 g/mol [3][4]
Appearance Light yellow to yellow crystals[5]
Boiling Point 238.6 °C at 760 mmHg[6]
Density 1.324 g/cm³[6]
logP (Predicted) 0.6[3]

Synthesis and Purification

The synthesis of this compound can be achieved through the reduction of a suitable precursor. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis via Reduction

Materials:

  • Precursor (e.g., 4-chloro-2-pyridinecarboxaldehyde or a corresponding ester)

  • Reducing agent (e.g., Sodium borohydride - NaBH₄)

  • Anhydrous solvent (e.g., Methanol, Ethanol)

  • Water

  • Chloroform (CHCl₃) or other suitable extraction solvent

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

Procedure:

  • The precursor is dissolved in an anhydrous alcohol such as methanol.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride is added portion-wise while maintaining the temperature at 0 °C.

  • The reaction is stirred at 0 °C until completion, which can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, water is carefully added to quench the excess reducing agent.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is dissolved in water and extracted multiple times with a suitable organic solvent like chloroform.

  • The combined organic phases are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For compounds with similar polarity, a solvent system of a good solvent and an anti-solvent can be effective. For a related compound, (4-Chlorophenyl)(pyridin-2-yl)methanol, a mixture of ethyl acetate and n-hexane is used.[7]

General Recrystallization Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cool the solution in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Synthesis and Purification Workflow Precursor 4-Chloro-2-Pyridinecarboxaldehyde (or ester derivative) Reduction Reduction (e.g., NaBH4 in Methanol) Precursor->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

A generalized workflow for the synthesis and purification of this compound.

Analytical Characterization

The structure and purity of this compound are confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.20d1HH-6
7.31s1HH-3
7.04d1HH-5
5.46s1HOH
4.61s2HCH₂

Prediction Source:[6]

Typical Experimental Conditions for NMR:

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: 16-64 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters: 1024-4096 scans with a relaxation delay of 2-5 seconds, typically with proton decoupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic ring and the methylene group, C=C and C=N stretching vibrations of the pyridine ring, and the C-Cl stretch. A broad band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretching vibration, broadened due to hydrogen bonding.[8]

Typical Experimental Conditions for FTIR:

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or a thin film cast from a volatile solvent.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 143, with another peak at m/z 145 in an approximate 3:1 ratio, which is characteristic of the presence of a chlorine atom.

Typical Experimental Conditions for MS:

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-mass spectrometer (LC-MS) can be used.

Biological Activity and Potential Applications

While specific biological activities for this compound are not extensively documented in publicly available literature, the pyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of (pyridin-2-yl)methanol have been investigated as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation, inflammation, and skin disorders.[9]

The general logical workflow for investigating the biological activity of a compound like this compound is depicted in the following diagram.

Biological Activity Investigation Workflow Compound This compound In_Silico In Silico Screening (Target Prediction, Docking) Compound->In_Silico In_Vitro In Vitro Assays (Enzyme Inhibition, Receptor Binding) In_Silico->In_Vitro Cell_Based Cell-Based Assays (Signaling Pathways, Cytotoxicity) In_Vitro->Cell_Based In_Vivo In Vivo Models (Animal Models of Disease) Cell_Based->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

A typical workflow for the investigation of the biological activity of a novel chemical entity.

Given the known activities of related pyridine derivatives, this compound represents a starting point for the synthesis of novel compounds with potential therapeutic applications, particularly in the areas of pain management and inflammatory diseases. Further research is warranted to explore its specific biological targets and pharmacological profile.

Stability and Reactivity

Conclusion

This compound is a valuable synthetic intermediate with well-defined physicochemical properties. This guide provides essential technical information for its synthesis, purification, and characterization. While its specific biological activities are yet to be fully elucidated, its structural similarity to known bioactive molecules suggests its potential as a scaffold for the development of novel therapeutic agents. Further investigation into its pharmacological properties is encouraged to unlock its full potential in drug discovery and development.

References

An In-depth Technical Guide to (4-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on (4-Chloropyridin-2-yl)methanol, a key intermediate in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields.

Molecular and Physicochemical Properties

This compound is a substituted pyridine derivative. Its molecular structure and properties are summarized below.

PropertyValueCitations
Molecular Formula C₆H₆ClNO[1][2][3]
Molecular Weight 143.57 g/mol [1][3]
CAS Number 63071-10-3[2][3]
Appearance Solid, Light yellow to yellow crystals[2][3]
IUPAC Name This compound[1]
Synonyms 4-Chloro-2-pyridinemethanol, 4-Chloro-2-(hydroxymethyl)pyridine[2][3]
InChI InChI=1S/C6H6ClNO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2[1][2]
InChIKey UEAIOHHGRGSGGJ-UHFFFAOYSA-N[1][2]
SMILES C1=C(C=NC(=C1)CO)Cl

Experimental Protocols

The synthesis of pyridine derivatives is a cornerstone of medicinal chemistry. Below is a representative protocol for the reduction of a related pyridine derivative, which illustrates a common synthetic route to obtain pyridyl methanols. This specific example details the preparation of 2-chloropyridine-4-methanol from ethyl 2-chloroisonicotinate.

Protocol: Synthesis of 2-Chloropyridine-4-methanol via Reduction [4]

This protocol describes the reduction of an ester to an alcohol using sodium borohydride.

Materials:

  • Ethyl 2-chloroisonicotinate (55.6g, 0.30mol)

  • Ethanol (606mL)

  • Zinc chloride (26.6g, 0.20mol)

  • Sodium borohydride (14.7g, 0.39mol)

  • Hydrochloric acid

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a four-neck flask, add ethanol, ethyl 2-chloroisonicotinate, and zinc chloride.

  • Cool the mixture to 5°C.

  • Add sodium borohydride in batches, ensuring the temperature is maintained at 5°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • Once the reaction is complete, add hydrochloric acid dropwise to adjust the pH to 4-5.

  • Evaporate the solvent.

  • Dissolve the residue in 300mL of water.

  • Extract the aqueous solution three times with 300mL of ethyl acetate.

  • Wash the combined organic phases once with saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the product, 2-chloropyridine-4-methanol.

Expected Outcome: This procedure is expected to yield 2-chloropyridine-4-methanol as a colorless liquid with a high yield (92.2% as reported in the cited patent).[4]

Synthetic Workflow and Applications

This compound serves as a versatile building block in organic synthesis. Its functional groups—the chloropyridine ring and the hydroxymethyl group—allow for a variety of chemical transformations. It is a precursor for more complex molecules, including active pharmaceutical ingredients.

The following diagram illustrates a generalized synthetic workflow where this compound is used as a starting material for the synthesis of more complex derivatives.

G A This compound (Starting Material) B Activation of Hydroxymethyl Group A->B e.g., SOCl₂ C Activated Intermediate (e.g., Chloromethyl derivative) B->C D Nucleophilic Substitution C->D + Nucleophile (Nu⁻) E Functionalized Derivative D->E F Further Transformations E->F G Complex Target Molecule (e.g., API) F->G

References

Synthesis of (4-Chloropyridin-2-yl)methanol from 2-chloro-4-cyanopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth overview of synthetic pathways for the conversion of 2-chloro-4-cyanopyridine to (4-Chloropyridin-2-yl)methanol, a valuable intermediate in pharmaceutical and agrochemical research. The core of this transformation involves the selective reduction of the nitrile functional group while preserving the chloro-substituent on the pyridine ring. This document details two primary, robust synthetic strategies: a two-step reduction via an aldehyde intermediate and a two-step sequence involving hydrolysis to a carboxylic acid followed by reduction. Detailed experimental protocols, quantitative data, and a complete workflow visualization are provided to assist researchers and drug development professionals in the practical application of these methods.

Introduction

This compound is a key building block in the synthesis of a wide range of biologically active molecules. Its precursor, 2-chloro-4-cyanopyridine, is a readily available starting material. The primary synthetic challenge lies in the chemoselective reduction of the cyano group to a hydroxymethyl group without affecting the chlorine atom, which is susceptible to hydrogenolysis under certain reductive conditions. This guide outlines the most effective and reliable methods to achieve this transformation, focusing on reaction conditions that ensure high yield and purity of the desired product.

Overview of Synthetic Pathways

Two principal routes have been identified as the most viable for the synthesis of this compound from 2-chloro-4-cyanopyridine.

  • Route A: Reduction via Aldehyde Intermediate: This is often the preferred method due to its high selectivity and the use of milder reagents in the final step. The nitrile is first partially reduced to the corresponding aldehyde, which is then fully reduced to the target alcohol.

  • Route B: Hydrolysis and Subsequent Reduction: This alternative pathway involves the complete hydrolysis of the nitrile to a carboxylic acid. This intermediate is then reduced to the primary alcohol using a more potent reducing agent.

The following sections provide detailed experimental protocols for each of these synthetic routes.

Experimental Protocol: Route A - Reduction via Aldehyde Intermediate

This two-step approach involves the selective reduction of the nitrile to an aldehyde using Diisobutylaluminium hydride (DIBAL-H), followed by the reduction of the aldehyde to the alcohol with Sodium borohydride (NaBH₄).

Step 1: Synthesis of 4-chloro-2-formylpyridine

The nitrile is carefully reduced to an aldehyde at low temperature to prevent over-reduction to the alcohol. DIBAL-H is an electrophilic reducing agent that forms a stable tetrahedral intermediate with the nitrile at low temperatures, which upon hydrolysis yields the aldehyde.[1][2]

Reaction Scheme: 2-chloro-4-cyanopyridine → 4-chloro-2-formylpyridine

Experimental Details:

  • Under an inert nitrogen atmosphere, dissolve 2-chloro-4-cyanopyridine in anhydrous toluene in a dry, three-necked flask equipped with a thermometer and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.0 M in toluene or hexane) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.[3][4]

  • After the addition is complete, stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt (potassium sodium tartrate) with vigorous stirring until two clear layers form.[3]

  • Extract the product into ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 4-chloro-2-formylpyridine.

Quantitative Data:

ReagentM.W. ( g/mol )AmountMolesEquivalents
2-chloro-4-cyanopyridine138.5610.0 g0.072 mol1.0
Anhydrous Toluene-250 mL--
DIBAL-H (1.0 M Soln.)142.2280 mL0.080 mol1.1
Methanol (Quench)32.04~15 mL--
Product (Theoretical) 141.55 10.2 g 0.072 mol -
Estimated Yield-~7.7 g0.054 mol~75%
Step 2: Synthesis of this compound

The intermediate aldehyde is reduced to the primary alcohol using sodium borohydride, a mild reducing agent that is highly selective for aldehydes and ketones and will not affect the chloro-substituent.[5][6]

Reaction Scheme: 4-chloro-2-formylpyridine → this compound

Experimental Details:

  • Dissolve 4-chloro-2-formylpyridine in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of water, followed by dilute hydrochloric acid (1 M) to neutralize excess NaBH₄ and adjust the pH to ~7.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Quantitative Data:

ReagentM.W. ( g/mol )AmountMolesEquivalents
4-chloro-2-formylpyridine141.557.7 g0.054 mol1.0
Methanol32.04150 mL--
Sodium Borohydride (NaBH₄)37.832.5 g0.066 mol1.2
Product (Theoretical) 143.57 7.8 g 0.054 mol -
Estimated Yield-~7.0 g0.049 mol~90%

Experimental Protocol: Route B - Hydrolysis and Subsequent Reduction

This route proceeds via a carboxylic acid intermediate, which requires a strong reducing agent for the final step.

Step 1: Synthesis of 4-chloropicolinic acid

The nitrile group is hydrolyzed to a carboxylic acid under strong basic conditions. This reaction typically requires elevated temperatures to proceed at a reasonable rate.[7][8]

Reaction Scheme: 2-chloro-4-cyanopyridine → 4-chloropicolinic acid

Experimental Details:

  • In a round-bottom flask fitted with a reflux condenser, suspend 2-chloro-4-cyanopyridine in an aqueous solution of sodium hydroxide (e.g., 6 M).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Carefully acidify the solution to pH ~4 with concentrated hydrochloric acid. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-chloropicolinic acid.

Quantitative Data:

ReagentM.W. ( g/mol )AmountMolesEquivalents
2-chloro-4-cyanopyridine138.5610.0 g0.072 mol1.0
Sodium Hydroxide40.0023.0 g0.576 mol8.0
Water18.0296 mL--
Product (Theoretical) 157.56 11.3 g 0.072 mol -
Estimated Yield-~9.6 g0.061 mol~85%
Step 2: Synthesis of this compound

The carboxylic acid is reduced using a strong reducing agent such as Lithium aluminium hydride (LiAlH₄). This reagent is powerful enough to reduce carboxylic acids but must be handled with care in an anhydrous environment.[9][10]

Reaction Scheme: 4-chloropicolinic acid → this compound

Experimental Details:

  • Under an inert nitrogen atmosphere, suspend LiAlH₄ in anhydrous tetrahydrofuran (THF) in a dry three-necked flask and cool to 0 °C.

  • In a separate flask, dissolve the 4-chloropicolinic acid in anhydrous THF.

  • Slowly add the solution of 4-chloropicolinic acid to the LiAlH₄ suspension via a dropping funnel. (Note: Initial reaction is an acid-base reaction that evolves hydrogen gas).

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ using a Fieser workup: sequentially and slowly add water, followed by 15% aqueous NaOH, and then more water.

  • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the final product.

Quantitative Data:

ReagentM.W. ( g/mol )AmountMolesEquivalents
4-chloropicolinic acid157.569.6 g0.061 mol1.0
Anhydrous THF-200 mL--
Lithium Aluminium Hydride37.953.5 g0.092 mol1.5
Product (Theoretical) 143.57 8.8 g 0.061 mol -
Estimated Yield-~6.6 g0.046 mol~75%

Synthetic Workflow Visualization

The following diagram illustrates the two primary synthetic pathways discussed in this guide.

Synthesis_Workflow Synthesis of this compound start 2-chloro-4-cyanopyridine intermediate_A 4-chloro-2-formylpyridine start->intermediate_A 1) DIBAL-H, Toluene, -78°C 2) H₂O Workup intermediate_B 4-chloropicolinic acid start->intermediate_B NaOH(aq), Reflux product This compound intermediate_A->product NaBH₄, MeOH, 0°C intermediate_B->product 1) LiAlH₄, THF, Reflux 2) Fieser Workup

Caption: Synthetic routes to this compound.

Safety Considerations

  • 2-chloro-4-cyanopyridine: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Diisobutylaluminium hydride (DIBAL-H): DIBAL-H is pyrophoric and reacts violently with water and air.[2] It must be handled under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe/cannula techniques.

  • Lithium aluminium hydride (LiAlH₄): LiAlH₄ is also highly reactive with water, releasing flammable hydrogen gas.[9] It should be handled in an anhydrous environment. Quenching procedures must be performed slowly and at low temperatures.

  • Sodium Borohydride (NaBH₄): While less reactive than LiAlH₄, NaBH₄ will react with acidic protons to generate hydrogen gas.[6] Quenching with acid should be done cautiously.

Conclusion

The synthesis of this compound from 2-chloro-4-cyanopyridine can be successfully achieved via multiple pathways. Route A, proceeding through an aldehyde intermediate, is generally favored due to its higher overall selectivity and the use of milder reagents in the final step, which often translates to cleaner reactions and easier purification. Route B, involving hydrolysis and subsequent reduction, provides a viable alternative, although it requires the use of more hazardous and powerful reducing agents. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and safety protocols. Both routes presented in this guide are robust and based on well-established chemical transformations, providing a solid foundation for the synthesis of this important chemical intermediate.

References

Spectroscopic Analysis of (4-Chloropyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The guide includes predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also provided, along with a workflow diagram for the spectroscopic analysis process.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (4-Chloropyridin-2-yl)methanol. These predictions are based on the analysis of its chemical structure and comparison with known spectroscopic data of similar pyridine derivatives.

1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.40d1HH-6
~7.40d1HH-5
~7.25s1HH-3
~4.75s2H-CH₂OH
~3.50 (broad)s1H-OH

1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~160.0C-2
~150.0C-6
~145.0C-4
~122.0C-5
~120.0C-3
~63.0-CH₂OH

1.3. Infrared (IR) Spectroscopy

  • Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, StrongO-H stretch (alcohol)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
1600 - 1550StrongC=N and C=C ring stretching
1470 - 1400MediumC=C ring stretching
1050 - 1000StrongC-O stretch (primary alcohol)
850 - 800StrongC-Cl stretch

1.4. Mass Spectrometry (MS)

  • Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
143/145~3:1[M]⁺ (Molecular ion) due to ³⁵Cl/³⁷Cl isotopes
125/127Variable[M-H₂O]⁺
108Variable[M-Cl]⁺
78VariablePyridine fragment

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A higher number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum, and the data is typically presented as percent transmittance or absorbance versus wavenumber.

2.3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile (approximately 1 mg/mL).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

    • Ionize the sample using a standard electron energy (typically 70 eV).

    • Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern for the presence of chlorine. Examine the fragmentation pattern to deduce structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_characterization Final Compound Characterization purity_assessment->final_characterization

An In-depth Technical Guide to (4-Chloropyridin-2-yl)methanol: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chloropyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structural features, including a reactive chlorine atom and a primary alcohol, make it a versatile precursor for the synthesis of a wide range of more complex molecules, particularly those with potential biological activity. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are presented, along with its application as a key intermediate in the preparation of other functionalized pyridine compounds.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a pyridine ring substituted with a chlorine atom at the 4-position and a hydroxymethyl group at the 2-position.

Chemical Structure:

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (4-chloro-2-pyridinyl)methanol [1].

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₆H₆ClNO[1]
Molecular Weight 143.57 g/mol [1]
CAS Number 63071-10-3[1]
Appearance Light yellow to yellow crystals or liquid[2]
Boiling Point 238.6 °C at 760 mmHg[3]
Density 1.324 g/cm³[3]
Flash Point 98.1 °C[3]
Purity ≥98% (Min, GC)[2]
Moisture ≤0.5% Max.[2]
InChI Key UEAIOHHGRGSGGJ-UHFFFAOYSA-N
SMILES OCc1cc(Cl)ccn1

Experimental Protocols

Synthesis of this compound

A robust method for the synthesis of this compound involves the reduction of an ester precursor, such as ethyl 2-chloroisonicotinate. The following protocol is adapted from a patented procedure.

Reaction Scheme:

Materials:

  • Ethyl 2-chloroisonicotinate

  • Ethanol

  • Zinc chloride (ZnCl₂)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Four-neck flask

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a four-neck flask, add ethanol (606 mL), ethyl 2-chloroisonicotinate (55.6 g, 0.30 mol), and zinc chloride (26.6 g, 0.20 mol).

  • Cool the mixture to 5 °C with stirring.

  • In batches, carefully add sodium borohydride (14.7 g, 0.39 mol), ensuring the temperature is maintained at 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 30 minutes.

  • Heat the mixture to reflux and maintain for 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and add hydrochloric acid dropwise to adjust the pH to 4-5.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in 300 mL of water.

  • Extract the aqueous solution with ethyl acetate (3 x 300 mL).

  • Wash the combined organic phases once with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield this compound as a colorless liquid.

Application in the Synthesis of 2-Aminopyridine-4-methanol

This compound is a key intermediate in the synthesis of other valuable pyridine derivatives. The following protocol details its use in the preparation of 2-aminopyridine-4-methanol via an ammonification reaction.

Reaction Scheme:

Materials:

  • This compound

  • Aqueous ammonia (NH₃·H₂O)

  • Copper(I) chloride (CuCl)

  • Ethanol

  • Autoclave

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In an autoclave, combine aqueous ammonia (165 mL, 150.0 g), this compound (30 g, 0.21 mol), and copper(I) chloride (2.8 g, 0.02 mol).

  • Purge the autoclave with nitrogen three times.

  • Heat the mixture to 130 °C, and allow the pressure to reach 10 atm.

  • Maintain the reaction under these conditions for 20 hours.

  • Monitor the reaction for completion using thin-layer chromatography.

  • After the reaction is complete, cool the autoclave and concentrate the reaction solution to remove unreacted ammonia.

  • Add 300 mL of ethanol to the residue and heat to reflux for 1 hour.

  • Cool the mixture to room temperature and filter to remove the copper catalyst.

  • Concentrate the filtrate to obtain 2-aminopyridine-4-methanol.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound and its subsequent conversion to 2-aminopyridine-4-methanol.

G Synthesis Workflow of this compound and its Application cluster_0 Synthesis of this compound cluster_1 Application: Synthesis of 2-Aminopyridine-4-methanol start_material Ethyl 2-chloroisonicotinate reaction_1 Reduction (NaBH4, ZnCl2, Ethanol) start_material->reaction_1 purification_1 Workup & Purification (Acidification, Extraction, Concentration) reaction_1->purification_1 product_1 This compound intermediate This compound purification_1->product_1 reaction_2 Ammonification (Aqueous NH3, CuCl, 130°C, 10 atm) intermediate->reaction_2 purification_2 Purification (Filtration, Concentration) reaction_2->purification_2 final_product 2-Aminopyridine-4-methanol purification_2->final_product

Caption: Synthetic workflow from ethyl 2-chloroisonicotinate to 2-aminopyridine-4-methanol.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and drug discovery. The protocols provided in this guide offer reliable methods for its preparation and demonstrate its utility as a precursor to other functionalized pyridine compounds. The presence of both a nucleophilic substitution site (the chlorine atom) and a modifiable hydroxyl group provides researchers with a versatile scaffold for the development of novel molecules with a wide range of potential applications.

References

An In-depth Technical Guide on the Solubility of (4-Chloropyridin-2-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the solubility characteristics of (4-chloropyridin-2-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its solubility in common organic solvents and outlining standard experimental protocols for solubility determination.

Introduction

This compound (CAS No: 63071-10-3) is a pyridinemethanol derivative with the chemical formula C₆H₆ClNO.[1][2] Its molecular structure, featuring both a polar hydroxyl group and a moderately nonpolar chloropyridine ring, suggests a nuanced solubility profile in organic solvents of varying polarities. Understanding this solubility is critical for its use in synthetic chemistry, particularly for reaction setup, purification, and formulation development. While specific quantitative solubility data is not widely published in publicly available literature, qualitative assessments and the behavior of structurally similar compounds provide valuable guidance. For instance, related compounds like 4-amino-2-chloropyridine are known to be soluble in organic solvents such as ethanol, methanol, and acetone.[3] Similarly, α-(4-chlorophenyl)pyridine-2-methanol is soluble in alcohol, ether, and chloroform, and only slightly soluble in water.[4]

Qualitative Solubility Profile

Based on the principles of "like dissolves like" and the known solubility of analogous compounds, a qualitative solubility profile for this compound can be inferred. The presence of the hydroxyl group allows for hydrogen bonding with protic solvents, while the aromatic chloropyridine ring can engage in van der Waals interactions with a variety of organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesExpected Qualitative Solubility
Protic Solvents Methanol, EthanolSoluble
IsopropanolSoluble
Aprotic Polar Acetone, AcetonitrileSoluble
Solvents Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
Ethers Diethyl ether, Tetrahydrofuran (THF)Soluble
Halogenated Dichloromethane, ChloroformSoluble
Hydrocarbons Hexane, TolueneSparingly Soluble to Insoluble
Aqueous WaterSlightly Soluble

Note: This table is based on general chemical principles and data from similar compounds. Experimental verification is required for precise quantitative values.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[5] This protocol provides a step-by-step guide for its implementation.

3.1. Materials and Equipment

  • This compound (pure solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[5]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample) × (Dilution factor)

3.3. Experimental Workflow Diagram

G Experimental Workflow for Solubility Determination cluster_0 Preparation cluster_1 Equilibration cluster_2 Sampling & Analysis A Add excess solid to solvent in vial B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Workflow for the shake-flask solubility measurement method.

Alternative Experimental Protocol: Gravimetric Method

For some applications, a gravimetric method can be employed, which is particularly useful for determining solubility at different temperatures.[6][7]

4.1. Procedure

  • Preparation of Saturated Solution:

    • Add an excess of this compound to a known mass of the solvent in a sealed container.

    • Heat the mixture to a constant temperature with continuous stirring until equilibrium is reached (typically several hours).[6]

  • Sample Collection and Mass Determination:

    • Stop the stirring and allow the undissolved solid to settle.

    • Carefully transfer a known mass of the clear, saturated supernatant to a pre-weighed container.

  • Solvent Evaporation:

    • Evaporate the solvent from the collected sample under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is achieved.

  • Calculation:

    • The solubility is calculated as the mass of the dissolved solid divided by the mass of the solvent.

4.2. Gravimetric Method Workflow Diagram

G Gravimetric Method for Solubility Determination A Prepare saturated solution (excess solute in known mass of solvent) B Equilibrate at constant temperature with stirring A->B C Withdraw a known mass of supernatant B->C D Evaporate solvent to dryness C->D E Measure mass of remaining solid D->E F Calculate solubility (mass solute / mass solvent) E->F

Workflow for the gravimetric solubility determination method.

Conclusion

While precise, publicly available quantitative solubility data for this compound is limited, its chemical structure suggests good solubility in a range of common polar organic solvents. For research and development purposes, it is essential to experimentally determine the solubility in the specific solvent systems being used. The shake-flask and gravimetric methods described in this guide are robust and widely accepted protocols for generating reliable solubility data. This information is fundamental for optimizing reaction conditions, developing effective purification strategies, and ensuring the successful application of this important chemical intermediate.

References

An In-depth Technical Guide to the Safety and Hazards of (4-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard information for (4-Chloropyridin-2-yl)methanol (CAS No. 63071-10-3), a halogenated pyridine derivative commonly used as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Due to its inherent reactivity and potential for biological activity, a thorough understanding of its safety profile is critical for researchers and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for safe handling, storage, and experimental design.

PropertyValueSource
Molecular Formula C₆H₆ClNO[1][2]
Molecular Weight 143.57 g/mol [1][2]
Appearance Light yellow to yellow crystals or solid[2][3]
Boiling Point 238.6 °C at 760 mmHg[4]
Flash Point 98.1 °C[4]
Density 1.324 g/cm³[4]
CAS Number 63071-10-3[1][2]
InChI Key UEAIOHHGRGSGGJ-UHFFFAOYSA-N[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute toxicity and irritation.[1]

GHS Pictograms:

alt text
alt text

Signal Word: Danger[1]

Hazard Statements:

CodeStatementClassification
H301+H311+H331Toxic if swallowed, in contact with skin or if inhaledAcute Toxicity (Oral, Dermal, Inhalation), Category 3
H315Causes skin irritationSkin Corrosion/Irritation, Category 2
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2A
H335May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3

Precautionary Statements:

A comprehensive list of precautionary statements should be obtained from the supplier's Safety Data Sheet (SDS). Key precautionary measures include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

Summary of Toxicological Hazards:

HazardDescription
Acute Toxicity The compound is classified as toxic if swallowed, inhaled, or in contact with skin.[1] Exposure can lead to serious health effects, and immediate medical attention is necessary in case of exposure.
Skin Irritation Causes skin irritation upon contact.[1] Prolonged or repeated contact may lead to dermatitis.
Eye Irritation Causes serious eye irritation.[1] Contact can result in redness, pain, and potential damage to the eyes.
Respiratory Irritation Inhalation of dust or vapors may cause respiratory tract irritation.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity No specific data is available for this compound. However, as with any novel chemical compound, it should be handled as a potential carcinogen, mutagen, or reproductive toxin until proven otherwise.

Experimental Protocols for Safe Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following experimental workflow provides a general guideline for handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B Mandatory First Step C Prepare a dedicated and ventilated workspace (Fume Hood) B->C D Assemble all necessary equipment and reagents C->D E Weighing and transferring the solid compound (Use appropriate tools to avoid dust generation) D->E Proceed to Handling F Dissolution in a suitable solvent (Add solid to solvent slowly) E->F G Perform the chemical reaction (Maintain controlled conditions) F->G H Quench the reaction and work-up G->H Reaction Complete I Segregate and label all waste streams (Halogenated and non-halogenated) H->I J Decontaminate glassware and work surfaces I->J K Properly store or dispose of waste J->K L Remove PPE and wash hands thoroughly K->L

Caption: A logical workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure to this compound, immediate action is crucial. The following first aid measures should be taken, and medical attention should be sought without delay.

Exposure RouteFirst Aid Measures
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor/physician.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.

Storage and Disposal

Proper storage and disposal of this compound are essential to prevent accidents and environmental contamination.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[5]

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store in a secure area, accessible only to authorized personnel.

  • The storage class for this compound is 10 - Combustible liquids.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities and signaling pathways directly modulated by this compound. As a substituted pyridine, it is a scaffold of interest in medicinal chemistry and may exhibit a range of biological effects. Researchers working with this compound should consider its potential to interact with various biological targets and conduct appropriate screening and toxicological assessments as part of their drug discovery and development process.

The following diagram illustrates a generalized workflow for assessing the potential biological impact of a novel chemical entity like this compound.

BiologicalAssessmentWorkflow cluster_screening Initial Screening cluster_profiling Hit Characterization & Profiling cluster_safety Safety Assessment A In vitro target-based screening (e.g., enzyme assays, receptor binding) C Dose-response studies (IC50/EC50 determination) A->C B Phenotypic screening (e.g., cell viability, reporter assays) B->C D Selectivity profiling against related targets C->D E Mechanism of action studies D->E F In vitro toxicity assays (e.g., cytotoxicity, genotoxicity) E->F Proceed to Safety G ADME profiling (Absorption, Distribution, Metabolism, Excretion) F->G H In vivo toxicity studies (if warranted) G->H

Caption: A generalized workflow for the biological assessment of a novel chemical compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from (4-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical modification of (4-Chloropyridin-2-yl)methanol, a versatile building block for the synthesis of a wide range of pharmaceutical intermediates. The strategic location of the chloro, hydroxymethyl, and pyridine nitrogen functionalities allows for diverse synthetic transformations, making it a valuable starting material in drug discovery and development.

The primary synthetic routes explored herein involve:

  • Oxidation of the primary alcohol to an aldehyde, providing a key electrophilic handle for further modifications.

  • Suzuki-Miyaura Coupling to form carbon-carbon bonds at the 4-position of the pyridine ring, enabling the introduction of various aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination for the formation of carbon-nitrogen bonds at the 4-position, allowing for the synthesis of diverse aminopyridine derivatives.

  • O-Alkylation of the hydroxyl group to generate ether derivatives, which can be important for modulating the physicochemical properties of the final compounds.

Oxidation of this compound

The oxidation of the primary alcohol of this compound to the corresponding aldehyde, 4-chloro-2-pyridinecarboxaldehyde, is a crucial first step in many synthetic pathways. This transformation provides a versatile intermediate for reactions such as reductive amination, Wittig reactions, and the formation of imines.

Experimental Protocol: Oxidation using Manganese Dioxide

This protocol outlines a common and effective method for the oxidation of benzylic-type alcohols to aldehydes using activated manganese dioxide (MnO₂).

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add activated manganese dioxide (5.0-10.0 eq).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the filter cake thoroughly with DCM.

  • Combine the filtrate and washings, and dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-chloro-2-pyridinecarboxaldehyde.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Oxidizing AgentActivated Manganese Dioxide (MnO₂)
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Typical Yield85-95%

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is extensively used to synthesize biaryl and heteroaryl-aryl motifs, which are common in many pharmaceutical agents. The chloro-substituent at the 4-position of the pyridine ring of this compound or its derivatives can be effectively coupled with a variety of boronic acids or esters. To prevent potential interference of the free hydroxyl group with the catalytic cycle, it is often advantageous to protect it as an ether (e.g., methoxymethyl (MOM) or tert-butyldimethylsilyl (TBDMS) ether) prior to the coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a Protected Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a protected this compound derivative with an arylboronic acid.

Materials:

  • Protected this compound (e.g., 4-chloro-2-((tert-butyldimethylsilyloxy)methyl)pyridine) (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial, add the protected 4-chloropyridine derivative, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the reaction vessel with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Deprotect the hydroxyl group using appropriate conditions (e.g., TBAF for TBDMS, or acidic conditions for MOM) to yield the final 4-aryl-2-(hydroxymethyl)pyridine.

Quantitative Data for Suzuki-Miyaura Coupling of Chloropyridines:

ParameterCondition 1Condition 2
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂
Base K₂CO₃Cs₂CO₃
Solvent 1,4-Dioxane/H₂OToluene
Temperature 100 °C110 °C
Typical Yield 70-90%75-95%

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is highly valuable for the synthesis of arylamines and heteroarylamines from aryl or heteroaryl halides. The 4-chloro position of this compound and its derivatives can be aminated with a wide range of primary and secondary amines. Similar to the Suzuki coupling, protection of the hydroxyl group is recommended.

Experimental Protocol: Buchwald-Hartwig Amination of a Protected Derivative

This protocol provides a general method for the Buchwald-Hartwig amination of a protected this compound derivative.

Materials:

  • Protected this compound (e.g., 4-chloro-2-(methoxymethyl)pyridine) (1.0 eq)

  • Amine (primary or secondary) (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos) (1.2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)

  • Glovebox or Schlenk line

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

  • Add the protected 4-chloropyridine derivative and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Deprotect the hydroxyl group under appropriate conditions to obtain the final 4-amino-2-(hydroxymethyl)pyridine derivative.

Quantitative Data for Buchwald-Hartwig Amination of Chloropyridines:

ParameterCondition 1Condition 2
Catalyst/Ligand Pd₂(dba)₃ / XantphosPd(OAc)₂ / RuPhos
Base NaOtBuCs₂CO₃
Solvent Toluene1,4-Dioxane
Temperature 100 °C110 °C
Typical Yield 65-85%70-90%

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a straightforward and widely used method for preparing ethers. In the context of this compound, the hydroxyl group can be deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide, forming an ether.

Experimental Protocol: O-Alkylation of this compound

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF or DMF under an inert atmosphere, carefully add sodium hydride (1.1-1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Williamson Ether Synthesis:

ParameterValue
Starting MaterialThis compound
BaseSodium Hydride (NaH)
SolventTetrahydrofuran (THF)
Temperature0 °C to Room Temperature
Typical Yield70-90%

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in these application notes.

Synthesis_Pathways start This compound aldehyde 4-Chloro-2-pyridinecarboxaldehyde start->aldehyde Oxidation (e.g., MnO₂) protected_start Protected this compound start->protected_start Protection (e.g., TBDMSCl) ether_product 2-(Alkoxymethyl)-4-chloropyridine start->ether_product O-Alkylation (NaH, R-X) suzuki_product Protected 4-Aryl-2-(hydroxymethyl)pyridine protected_start->suzuki_product Suzuki Coupling (ArB(OH)₂, Pd catalyst, Base) buchwald_product Protected 4-Amino-2-(hydroxymethyl)pyridine protected_start->buchwald_product Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Ligand, Base) final_suzuki 4-Aryl-2-(hydroxymethyl)pyridine suzuki_product->final_suzuki Deprotection final_buchwald 4-Amino-2-(hydroxymethyl)pyridine buchwald_product->final_buchwald Deprotection

Caption: Synthetic pathways from this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Prepare Reagents and Solvents setup_reaction Set up Reaction under Inert Atmosphere prep_reagents->setup_reaction run_reaction Run Reaction at Desired Temperature setup_reaction->run_reaction monitor_reaction Monitor Progress (TLC/LC-MS) run_reaction->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction extraction Extraction and Washing quench_reaction->extraction drying Dry Organic Layer extraction->drying concentration Concentration drying->concentration purification Purification (Column Chromatography) concentration->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for synthesis.

Application Notes and Protocols: Synthesis of Bepotastine Utilizing (4-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bepotastine is a second-generation H1-antihistamine and mast cell stabilizer used in the treatment of allergic rhinitis and urticaria.[1] Its therapeutic efficacy is largely attributed to the (S)-enantiomer.[2] A key chiral intermediate in the asymmetric synthesis of bepotastine is (S)-(4-chlorophenyl)(pyridin-2-yl)methanol. The optical purity of this intermediate is critical as it directly influences the chirality and therapeutic efficacy of the final active pharmaceutical ingredient (API).[1]

These application notes provide detailed protocols for the synthesis of bepotastine, with a focus on the utilization of (4-chlorophenyl)(pyridin-2-yl)methanone as the precursor to the key chiral intermediate, (S)-(4-chlorophenyl)(pyridin-2-yl)methanol.

Synthetic Pathway Overview

The synthesis of bepotastine from (4-chlorophenyl)(pyridin-2-yl)methanone can be broadly categorized into two main stages:

  • Asymmetric Synthesis of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol: This crucial step involves the enantioselective reduction of the prochiral ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, to produce the desired (S)-enantiomer of the alcohol.[1]

  • Conversion to Bepotastine: The resulting chiral alcohol is then converted to bepotastine through a series of reactions including the formation of a piperidine ether, followed by N-alkylation and subsequent hydrolysis and salt formation to yield bepotastine besilate.[1][3]

G cluster_0 Stage 1: Asymmetric Synthesis cluster_1 Stage 2: Conversion to Bepotastine A (4-chlorophenyl)(pyridin-2-yl)methanone B (S)-(4-chlorophenyl)(pyridin-2-yl)methanol A->B Asymmetric Hydrogenation C 2-[chloro(4-chlorophenyl)methyl]pyridine B->C Chlorination D (S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine C->D Coupling with 4-hydroxypiperidine derivative E Ethyl (S)-4-[4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl]butanoate D->E N-Alkylation with Ethyl 4-bromobutyrate F Bepotastine (Free Base) E->F Hydrolysis G Bepotastine Besilate F->G Salt Formation with Benzenesulfonic Acid

Caption: Overall synthetic workflow for bepotastine.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of (4-chlorophenyl)(pyridin-2-yl)methanone

This protocol details the synthesis of the key intermediate, (S)-(4-chlorophenyl)(pyridin-2-yl)methanol.

Materials:

  • (4-chlorophenyl)(pyridin-2-yl)methanone

  • Ruthenium-based chiral catalyst (e.g., (R,R)-DIOPRuCl2(R)-Me-BIMAH)

  • Potassium tert-butoxide

  • Isopropanol

  • Toluene

  • Hydrogen gas

  • Argon gas

Equipment:

  • High-pressure autoclave

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a 5L autoclave under an argon atmosphere, charge 400g of (4-chlorophenyl)(pyridin-2-yl)methanone.[4]

  • Add 1L of isopropanol and 2L of toluene to the autoclave.[4]

  • Degas the solution by bubbling argon through it for 30 minutes.[4]

  • Under the argon atmosphere, add 100mg of the chiral ruthenium catalyst.[4]

  • Add 6g of potassium tert-butoxide.[4]

  • Seal the autoclave and replace the argon atmosphere with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 35 atm and stir the reaction mixture at 35°C.[4]

  • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete in approximately 4 hours when the hydrogen pressure stabilizes.[4]

  • Analyze the reaction mixture by Gas Chromatography (GC) to determine the conversion rate and enantiomeric excess (ee).

  • Concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Add water to the residue and extract with ethyl acetate.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate to obtain (S)-(4-chlorophenyl)(pyridin-2-yl)methanol.

Quantitative Data Summary:

ParameterValueReference
Substrate400 g[4]
Catalyst Loading100 mg[4]
Base6 g[4]
Solvents1L Isopropanol, 2L Toluene[4]
Hydrogen Pressure35 atm[4]
Temperature35°C[4]
Reaction Time~4 hours[4]
Conversion Rate99.7%[4]
Enantiomeric Excess (ee)98.6%[4]
Yield97%[5]
Protocol 2: Synthesis of 2-[chloro(4-chlorophenyl)methyl]pyridine

Materials:

  • (S)-(4-chlorophenyl)(pyridin-2-yl)methanol

  • Thionyl chloride

  • Toluene

Procedure:

  • React (S)-(4-chlorophenyl)(pyridin-2-yl)methanol with thionyl chloride in the presence of toluene.[6]

  • After the reaction is complete, concentrate the mixture to yield 2-[chloro(4-chlorophenyl)methyl]pyridine.[1]

Protocol 3: Synthesis of (S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine

Materials:

  • 2-[chloro(4-chlorophenyl)methyl]pyridine

  • 4-hydroxypiperidine

  • Base (e.g., Sodium hydride)

  • Solvent (e.g., DMF)

Procedure:

  • In a suitable reaction vessel, dissolve 4-hydroxypiperidine in an appropriate solvent such as DMF.

  • Add a base like sodium hydride portion-wise at a controlled temperature.

  • Add a solution of 2-[chloro(4-chlorophenyl)methyl]pyridine in the same solvent.

  • Stir the reaction mixture until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield (S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine.

Protocol 4: Synthesis of Bepotastine

Materials:

  • (S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine

  • Ethyl 4-bromobutyrate

  • Potassium carbonate

  • Acetone

  • Sodium hydroxide

  • Ethanol

  • Water

  • Benzenesulfonic acid

  • Acetonitrile

Procedure:

  • N-Alkylation: In a reactor, add (S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine, ethyl 4-bromobutyrate, and powdered potassium carbonate to acetone.[7] Heat the mixture to reflux and stir for approximately 10 hours, monitoring the reaction by TLC.[7] Once complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the ethyl ester of bepotastine.[1][7]

  • Hydrolysis: Dissolve the crude ethyl ester in a mixture of ethanol and water.[1] Add sodium hydroxide and stir at room temperature for about 12 hours.[1] Neutralize the reaction mixture with HCl.[1]

  • Salt Formation: Dissolve the resulting bepotastine free base in acetonitrile.[1] Add benzenesulfonic acid to precipitate bepotastine besilate.[7] Filter the solid, wash with acetone, and dry under vacuum to obtain the final product.[7]

Quantitative Data Summary for N-Alkylation and Salt Formation:

ParameterValueReference
Reactant 21.90 kg[7]
Reactant 31.35 kg[7]
Potassium Carbonate1.04 kg[7]
Acetone9.5 L[7]
Reaction Time10 hours[7]
Intermediate 4 Yield99.9%[7]
Final Product Yield81.3%[7]
Final Product Purity99.97%[7]

Mechanism of Action: Bepotastine Signaling Pathway

Bepotastine is a selective histamine H1 receptor antagonist.[8] During an allergic reaction, histamine is released from mast cells and binds to H1 receptors, initiating a signaling cascade that leads to allergy symptoms.[9] Bepotastine blocks this interaction.[9] Furthermore, it stabilizes mast cells, reducing the release of histamine and other pro-inflammatory mediators.[8][9] Bepotastine also inhibits the migration of eosinophils to inflamed tissues.[8]

G cluster_0 Allergic Response Cascade cluster_1 Bepotastine Intervention Allergen Allergen MastCell Mast Cell Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1Receptor H1 Receptor Histamine->H1Receptor Symptoms Allergic Symptoms (Itching, Swelling) H1Receptor->Symptoms Bepotastine Bepotastine Block Antagonism Bepotastine->Block Stabilize Stabilization Bepotastine->Stabilize Block->H1Receptor Stabilize->MastCell

Caption: Bepotastine's mechanism of action.

References

Application Note: Oxidation of (4-Chloropyridin-2-yl)methanol to 4-Chloro-2-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-2-pyridinecarboxaldehyde is a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The selective oxidation of the primary alcohol, (4-Chloropyridin-2-yl)methanol, to the corresponding aldehyde is a critical transformation. This application note provides detailed protocols for three common and effective methods for this oxidation: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and manganese dioxide (MnO₂) oxidation. These methods offer mild reaction conditions and good functional group tolerance, making them suitable for this substrate.

Methods Overview

Three distinct methodologies for the oxidation of this compound are presented, each with its own advantages regarding reaction conditions, work-up procedures, and reagent toxicity.

  • Dess-Martin Periodinane (DMP) Oxidation: A mild and selective oxidation using a hypervalent iodine reagent. It is known for its neutral reaction conditions, rapid reaction times, and straightforward work-up.[1][2][3][4][5]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. It is a powerful and widely used method that avoids toxic heavy metals.[6][7][8][9][10]

  • Manganese Dioxide (MnO₂) Oxidation: A heterogeneous oxidation that is particularly effective for allylic and benzylic-type alcohols, such as this compound. The reaction is typically clean, with the work-up involving simple filtration.[11][12]

Data Presentation

The following table summarizes the key quantitative parameters for each of the described oxidation protocols.

ParameterDess-Martin Periodinane (DMP) OxidationSwern OxidationManganese Dioxide (MnO₂) Oxidation
Starting Material This compoundThis compoundThis compound
Key Reagents Dess-Martin PeriodinaneOxalyl Chloride, DMSO, TriethylamineActivated Manganese Dioxide
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dichloromethane (DCM) or Chloroform
Temperature Room Temperature (20-25 °C)-78 °C to Room TemperatureRoom Temperature to 40 °C
Reaction Time 1-4 hours2-4 hours12-48 hours
Stoichiometry (Oxidant) 1.1 - 1.5 equivalents1.1 - 1.5 equivalents (Oxalyl Chloride)5 - 10 equivalents (by weight)
Typical Yield >90%85-95%70-90%
Work-up Quenching with Na₂S₂O₃, filtration, extractionQuenching with water, extractionFiltration, solvent evaporation

Experimental Protocols

1. Dess-Martin Periodinane (DMP) Oxidation

This protocol is adapted from standard DMP oxidation procedures.[2][4]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DCM (0.1-0.2 M) under an inert atmosphere, add Dess-Martin Periodinane (1.2 eq.) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-2-pyridinecarboxaldehyde.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

2. Swern Oxidation

This protocol is based on the classical Swern oxidation procedure.[6][8][10]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, dropping funnel, and inert atmosphere setup

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • In a three-necked flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.2 eq.) in anhydrous DCM (0.2-0.5 M) and cool it to -78 °C.

  • Slowly add a solution of anhydrous DMSO (2.4 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -65 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, keeping the internal temperature below -65 °C. Stir for 30-60 minutes.

  • Add anhydrous triethylamine (5.0 eq.) to the reaction mixture, and allow the mixture to warm to room temperature over 1-2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if required.

3. Manganese Dioxide (MnO₂) Oxidation

This protocol uses activated manganese dioxide for a heterogeneous oxidation.[11][12]

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform

  • Round-bottom flask, magnetic stirrer or mechanical stirrer

  • Celite or a similar filter aid

Procedure:

  • To a solution of this compound (1.0 eq.) in DCM or chloroform (0.1 M), add activated MnO₂ (5-10 eq. by weight).

  • Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40 °C). The reaction progress should be monitored by TLC. Due to the heterogeneous nature, the reaction may require 12-48 hours for completion.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂. Wash the filter cake thoroughly with DCM or chloroform.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-Chloro-2-pyridinecarboxaldehyde.

  • The product is often pure enough for subsequent steps, but can be purified by column chromatography if needed.

Mandatory Visualization

Oxidation_Workflow cluster_start Starting Material cluster_methods Oxidation Methods cluster_product Product cluster_purification Work-up & Purification start This compound dmp Dess-Martin Periodinane (DMP, DCM, RT) start->dmp swern Swern Oxidation (DMSO, (COCl)₂, Et₃N, -78°C) start->swern mno2 MnO₂ Oxidation (MnO₂, DCM, RT) start->mno2 workup Quenching & Extraction dmp->workup swern->workup mno2->workup Filtration product 4-Chloro-2-pyridinecarboxaldehyde purification Column Chromatography (if necessary) workup->purification purification->product

Caption: Workflow for the oxidation of this compound.

References

Application Notes: Synthesis of (4-Chlorophenyl)(pyridin-2-yl)methanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Chlorophenyl)(pyridin-2-yl)methanol is a pivotal intermediate in the synthesis of various pharmaceutical compounds, notably the antihistamine bepotastine.[1][2] The Grignard reaction offers a direct and robust one-pot method for constructing the core structure of this molecule by forming a key carbon-carbon bond.[3] This document provides detailed protocols and technical guidance for researchers, scientists, and drug development professionals engaged in the synthesis of this important intermediate. The primary method detailed involves the reaction of a 4-chlorophenylmagnesium halide Grignard reagent with pyridine-2-carboxaldehyde.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of (4-Chlorophenyl)(pyridin-2-yl)methanol using the Grignard reaction method.

ParameterValue/ConditionReference
Starting Materials 4-Bromochlorobenzene, Magnesium, Pyridine-2-carboxaldehyde[1][3]
Key Reagent 4-Chlorophenylmagnesium bromide[1][3]
Solvent Anhydrous Tetrahydrofuran (THF)[3][5]
Reaction Temperature 0 °C to Room Temperature[1][3][5]
Reaction Time 1-2 hours (post-addition)[3]
Overall Yield ~75%[1][2]
Melting Point 70-74 °C[2]
Mass Spectrum m/z 220 ([M+H]⁺)[2]

Experimental Workflow

Grignard_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_product Final Product A 1. Prepare Anhydrous Glassware & Reagents B 2. Form Grignard Reagent (4-Chlorophenylmagnesium Bromide) A->B C 3. React with Pyridine-2-carboxaldehyde at 0°C B->C D 4. Quench with Sat. aq. NH4Cl C->D E 5. Extraction with Ethyl Acetate D->E F 6. Wash, Dry, & Concentrate E->F G 7. Purify (Chromatography/Recrystallization) F->G H Pure (4-Chlorophenyl) (pyridin-2-yl)methanol G->H

References

Application Note: HPLC Method for Purity Analysis of (4-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Chloropyridin-2-yl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of such compounds.[1][2][3] This application note details a reverse-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound, suitable for quality control and drug development professionals. The method is designed to separate the main compound from potential process-related impurities and degradation products.

Experimental Protocol

A standard HPLC system equipped with a UV detector is employed for this analysis. A C18 reversed-phase column is recommended due to its efficacy in separating aromatic compounds.[1]

Instrumentation and Chromatographic Conditions:

ParameterValue
HPLC System Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid).[2]
Gradient Isocratic elution with 60:40 (v/v) Acetonitrile:Water (with 0.1% Formic Acid).
Flow Rate 1.0 mL/min.[2]
Column Temperature 25 °C.[2]
Detection Wavelength 230 nm.[2]
Injection Volume 10 µL.[2]

Sample and Standard Preparation:

  • Diluent Preparation: The mobile phase (60:40 Acetonitrile:Water with 0.1% Formic Acid) is used as the diluent.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 0.1 mg/mL.[1]

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample to be tested in the diluent to achieve a final concentration of approximately 0.1 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[1]

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of carryover.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution to be analyzed.

  • Record the chromatogram and integrate the peaks.

Data Presentation

The purity of the this compound sample is determined by the area percentage method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Table 1: Representative Chromatographic Data

Peak No.Retention Time (min)Peak Area (mAU*s)Area %
12.515000.15
24.2 (Main Peak)99500099.50
35.820000.20
47.115000.15
Total 1000000 100.00

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC purity analysis of this compound.

HPLC_Workflow SamplePrep Sample and Standard Preparation HPLCSys HPLC System Equilibration SamplePrep->HPLCSys Injection Sample Injection HPLCSys->Injection ChromDev Chromatographic Separation Injection->ChromDev Detection UV Detection at 230 nm ChromDev->Detection DataAcq Data Acquisition Detection->DataAcq DataAnalysis Data Analysis and Purity Calculation DataAcq->DataAnalysis Report Reporting DataAnalysis->Report

Caption: Experimental workflow for HPLC purity analysis.

References

Application Notes and Protocols for the Purification of (4-Chloropyridin-2-yl)methanol via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Introduction

(4-Chloropyridin-2-yl)methanol is a pivotal intermediate in the synthesis of various pharmaceutical compounds. The purity of this building block is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). Recrystallization is a robust and scalable purification technique that leverages the differential solubility of a compound and its impurities in a suitable solvent system. This document provides a detailed protocol for the recrystallization of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A comprehensive understanding of the material's properties is essential for developing a successful purification protocol.

PropertyValueReference
Molecular Formula C₆H₆ClNO[1][2][3]
Molecular Weight 143.57 g/mol [1][2][3]
CAS Number 63071-10-3[1][2][3]
Appearance Light yellow to yellow crystals[2]
Purity (Typical Crude) >98% (by GC)[2]

Solvent System Selection

The choice of solvent is the most critical parameter in a recrystallization procedure. An ideal solvent should dissolve the target compound readily at elevated temperatures and poorly at lower temperatures. For this compound, a mixed solvent system of ethyl acetate and n-hexane is highly effective. Ethyl acetate serves as the primary solvent in which the compound is soluble when heated, while n-hexane acts as an anti-solvent, reducing the compound's solubility upon cooling and promoting crystallization. This solvent combination is particularly effective at removing non-polar impurities, which remain dissolved in the mother liquor. For other chloropyridine derivatives, ethanol has also been shown to be an effective recrystallization solvent.[4]

Experimental Protocol

This protocol is adapted from a validated procedure for the structurally similar compound, 4-Chlorophenyl-2-pyridinylmethanol, and is expected to yield high-purity this compound.[5]

Materials and Equipment:

  • Crude this compound

  • Ethyl acetate (ACS grade or higher)

  • n-Hexane (ACS grade or higher)

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate with a water bath

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass or drying dish

  • Spatula and weighing balance

Procedure:

  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add an initial volume of 30-40 mL of ethyl acetate to the flask.[5]

    • Gently heat the mixture to 60-70 °C using a water bath while stirring.

    • Continue to add small portions of ethyl acetate until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a high recovery yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are visible in the hot solution, perform a hot filtration.

    • Pre-heat a separate Erlenmeyer flask and a stemless glass funnel.

    • Quickly filter the hot solution through a fluted filter paper into the clean, pre-heated flask to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.

    • Once the solution has reached room temperature, begin to slowly add n-hexane while gently stirring. The solution will become cloudy (turbid), which indicates the onset of precipitation.

    • Continue adding n-hexane until the turbidity persists. A typical ratio of ethyl acetate to n-hexane is between 1:1 and 1:3.[5]

    • Cover the flask and allow it to stand undisturbed at room temperature for 1-2 hours to facilitate crystal growth.

  • Complete Crystallization:

    • To maximize the yield, place the flask in an ice bath for an additional 30-60 minutes. This will further decrease the solubility of the compound and promote more complete precipitation.[5]

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.

    • Wash the crystals on the filter paper with two small portions (e.g., 2 x 10 mL) of cold n-hexane to remove any residual soluble impurities from the mother liquor.[5]

  • Drying:

    • Transfer the crystalline product to a watch glass or drying dish.

    • Dry the crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.

Expected Results

A successful recrystallization should significantly improve the purity of this compound. The expected outcomes are summarized below, based on typical results for a similar compound.[5]

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) ~95%>99.5%
Recovery Yield -80-90%
Appearance Light yellow to yellow crystalsOff-white to white crystalline solid

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The solution is too supersaturated or cooling too quickly.Reheat the solution to dissolve the oil, add a small amount of additional primary solvent (ethyl acetate), and allow it to cool more slowly. Scratch the inside of the flask with a glass rod to induce nucleation.
No Crystals Form Too much solvent was used. The solution is not sufficiently supersaturated.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. If using a mixed solvent system, add more anti-solvent (n-hexane).
Low Recovery Yield Too much solvent was used. Incomplete crystallization. Crystals are too soluble in the wash solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of ice-cold wash solvent.
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use a minimal amount of charcoal to avoid adsorbing the desired product.

Visual Representations

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound add_solvent Add minimum hot ethyl acetate (60-70°C) start->add_solvent dissolved Completely dissolved solution add_solvent->dissolved hot_filtration Hot Filtration (optional) to remove insoluble impurities dissolved->hot_filtration cool_rt Cool to Room Temperature hot_filtration->cool_rt add_antisolvent Add n-hexane (anti-solvent) until turbid cool_rt->add_antisolvent crystal_growth Allow crystals to grow (1-2 hours) add_antisolvent->crystal_growth ice_bath Cool in ice bath (30-60 min) crystal_growth->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with cold n-hexane vacuum_filtration->wash_crystals drying Dry under vacuum wash_crystals->drying end Pure this compound drying->end Solvent_Selection cluster_primary Primary Solvent Criteria cluster_antisolvent Anti-Solvent Criteria cluster_impurities Impurity Considerations compound This compound high_sol_hot High Solubility when Hot compound->high_sol_hot Select for low_sol_cold Low Solubility when Cold compound->low_sol_cold Select for poor_sol Poor Solvent for Compound compound->poor_sol Insoluble in ethyl_acetate Ethyl Acetate high_sol_hot->ethyl_acetate Example: Ethyl Acetate low_sol_cold->ethyl_acetate miscible Miscible with Primary Solvent n_hexane n-Hexane miscible->n_hexane poor_sol->n_hexane impurities_soluble Impurities remain soluble in mother liquor pure_product High Purity Crystals impurities_soluble->pure_product Leads to ethyl_acetate->miscible Paired with ethyl_acetate->impurities_soluble n_hexane->impurities_soluble

References

Application of (4-Chloropyridin-2-yl)methanol in Medicinal Chemistry: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Chloropyridin-2-yl)methanol (CAS: 63071-10-3) is a halogenated pyridine derivative that holds significant potential as a versatile building block in the field of medicinal chemistry. Its unique structural features, comprising a reactive chlorosubstituent and a primary alcohol on a pyridine scaffold, offer multiple avenues for chemical modification and the synthesis of diverse molecular architectures for drug discovery programs. This document provides an overview of its potential applications, hypothetical experimental protocols, and the rationale for its use in developing novel therapeutic agents.

Chemical Profile

PropertyValueReference
Molecular Formula C6H6ClNO[1][2]
Molecular Weight 143.57 g/mol [1][2]
CAS Number 63071-10-3[1][2]
Appearance White to light yellow solid
Melting Point 43-47 °C
Boiling Point 238.6 °C at 760 mmHg[3]

Rationale for Use in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas. The presence of a chlorine atom at the 4-position and a hydroxymethyl group at the 2-position of this compound provides two distinct points for chemical elaboration:

  • The 4-Chloro Substituent: This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides. This enables the exploration of the chemical space around the pyridine core to optimize target binding and pharmacokinetic properties. The chlorine atom can also participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-heteroatom bonds, further expanding the diversity of accessible derivatives.

  • The 2-Hydroxymethyl Group: The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a vast range of subsequent chemical transformations. It can also be converted into a better leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution reactions or be used in ether and ester formation. This functional handle is crucial for introducing side chains that can interact with biological targets or modulate the physicochemical properties of the molecule.

Potential Therapeutic Applications

While specific bioactive molecules directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with a range of biological activities. Based on the applications of structurally similar compounds, derivatives of this compound could be investigated for, but not limited to, the following therapeutic areas:

  • Oncology: The chloropyridine scaffold is a key component of many kinase inhibitors. The functional groups of this compound can be elaborated to generate compounds that target specific kinases involved in cancer cell proliferation and survival. For instance, novel complexes based on a 6-chloropyridine scaffold have demonstrated significant in vitro cytotoxicity against various cancer cell lines, including HeLa, A549, and HepG2[4][5].

  • Antihistamines: A structurally related compound, α-(4-chlorophenyl)pyridine-2-methanol, serves as an intermediate in the synthesis of Bepotastine, a non-sedating H1-antagonist[6]. This suggests that the 4-chloropyridine moiety, in combination with other structural features, can be beneficial for targeting histamine receptors.

  • Enzyme Inhibition: The pyridine nucleus is a common feature in many enzyme inhibitors[4]. Derivatives of this compound could be designed to target a variety of enzymes by tailoring the substituents to fit into the active site.

Experimental Protocols

The following are representative, hypothetical protocols for the chemical modification of this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of the 4-Chloro Group

This protocol describes a general procedure for the displacement of the chlorine atom with an amine.

Objective: To synthesize a 4-amino-substituted pyridin-2-yl)methanol derivative.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., morpholine)

  • Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 eq) in DMSO, add the desired amine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-substituted product.

Protocol 2: Oxidation of the Hydroxymethyl Group to an Aldehyde

This protocol describes the oxidation of the primary alcohol to an aldehyde using manganese dioxide.

Objective: To synthesize 4-chloro-2-formylpyridine.

Materials:

  • This compound

  • Activated manganese dioxide (MnO2)

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add activated MnO2 (5.0-10.0 eq).

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-chloro-2-formylpyridine, which can be used in the next step without further purification or purified by column chromatography.

Data Presentation

The following table template can be used to summarize quantitative data for newly synthesized derivatives of this compound.

Compound IDStructureTargetAssay TypeIC50/EC50 (nM)Cytotoxicity (CC50, µM)Solubility (µg/mL)
Example-01 Kinase XIn vitro kinase assay
Example-02 GPCR YRadioligand binding
Example-03 Enzyme ZEnzymatic assay

Visualizations

Logical Workflow for Derivative Synthesis

The following diagram illustrates a logical workflow for the synthesis of diverse derivatives starting from this compound.

G A This compound B Oxidation (e.g., MnO2, DMP) A->B F SNAr Reaction (e.g., R2NH) A->F H Cross-Coupling (e.g., Suzuki, Buchwald) A->H J Esterification / Etherification A->J C 4-Chloro-2-formylpyridine B->C D Reductive Amination C->D E Amine Derivatives D->E G 4-Amino-substituted (pyridin-2-yl)methanol F->G I 4-Aryl/Alkyl-substituted (pyridin-2-yl)methanol H->I K Ester / Ether Derivatives J->K

Caption: Synthetic pathways from this compound.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism of action where a derivative of this compound acts as a kinase inhibitor.

G cluster_0 cluster_1 A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Downstream Kinase (e.g., MEK, AKT) B->C Activates D Transcription Factors C->D Activates E Gene Expression (Proliferation, Survival) D->E Promotes F Derivative of This compound F->C Inhibits

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel compounds in medicinal chemistry. Its dual reactivity allows for the systematic exploration of chemical space to develop potent and selective modulators of biological targets. The protocols and concepts outlined in this document provide a framework for researchers to leverage this building block in their drug discovery efforts.

References

Application Notes and Protocols for Suzuki Coupling Reactions with (4-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction couples an organoboron species (typically a boronic acid) with an organohalide.[1] In the realm of medicinal chemistry, the synthesis of aryl-substituted pyridines is of paramount importance, as the 4-arylpyridine motif is a key substructure in numerous active pharmaceutical ingredients (APIs).[2]

(4-Chloropyridin-2-yl)methanol is a valuable building block for accessing 4-aryl-2-(hydroxymethyl)pyridines. These products are versatile intermediates for the synthesis of more complex molecules in drug discovery programs. The chlorine atom at the 4-position of the pyridine ring is the more challenging halide to activate for Suzuki couplings compared to bromine or iodine, often requiring carefully selected catalyst systems.[3] These application notes provide a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, offering a reliable method for the synthesis of this important class of compounds.

Reaction Principle and Applications

The Suzuki coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle to form a new C-C bond between the pyridine C4 position and the aryl group. The resulting 4-aryl-2-(hydroxymethyl)pyridine derivatives are significant in drug development for several reasons:

  • Scaffolding: They provide a rigid and well-defined three-dimensional structure for presenting pharmacophoric groups.

  • Modulation of Properties: The aryl group can be varied to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability.

  • Bioisosteric Replacement: The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking interactions of other functional groups.

The products of this reaction are precursors to a wide range of biologically active molecules, including kinase inhibitors, GPCR modulators, and anti-inflammatory agents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, Toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).

  • Add the palladium catalyst (1–5 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80–100 °C and stir for 4–24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2-(hydroxymethyl)pyridine.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on typical outcomes for similar chloropyridine substrates.

EntryArylboronic Acid (ArB(OH)₂)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2)Toluene100892
33-Tolylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (3)DMF951688
44-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1001875
52-Thiopheneboronic acidPd(PPh₃)₄ (4)Cs₂CO₃ (2)Toluene1001281

Note: Yields are hypothetical and based on literature for analogous reactions. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)L₂-OR' pd_complex1->pd_complex2 Base pd_complex3 R¹-Pd(II)L₂-R² pd_complex2->pd_complex3 Transmetalation pd_complex3->pd0 Reductive Elimination product R¹-R² (4-Aryl-2-(hydroxymethyl)pyridine) reagents1 R¹-X (this compound) reagents2 Base (e.g., K₂CO₃) reagents3 R²-B(OH)₂ (Arylboronic Acid)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Arylboronic Acid, Base, Catalyst solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) solvent->inert heat Heat Reaction Mixture (80-100 °C, 4-24h) inert->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool to RT & Dilute monitor->quench extract Aqueous Wash & Extraction quench->extract dry Dry Organic Layer extract->dry purify Concentrate & Purify (Column Chromatography) dry->purify final_product final_product purify->final_product Final Product: 4-Aryl-2-(hydroxymethyl)pyridine

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in (4-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chemical modification of the hydroxyl group in (4-Chloropyridin-2-yl)methanol. The derivatization of this functional group is a critical step in the synthesis of a wide array of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below cover three primary classes of derivatives: ethers, esters, and carbamates.

Introduction

This compound is a valuable building block in organic synthesis. The presence of a reactive primary alcohol function on the pyridine scaffold allows for diverse structural modifications. Derivatization of the hydroxyl group can be employed to alter the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, or to enable further coupling reactions in a synthetic sequence. These notes provide standardized protocols for the consistent and efficient synthesis of various derivatives.

General Workflow for Derivatization

The derivatization of this compound typically follows a general workflow involving the reaction of the alcohol with an appropriate electrophile in the presence of a suitable base and solvent. Subsequent work-up and purification steps are crucial for isolating the desired product in high purity.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification Start This compound ReactionStep Derivatization Reaction Start->ReactionStep Reagents Electrophile (e.g., Alkyl Halide, Acyl Chloride, Isocyanate) Reagents->ReactionStep Conditions Base & Solvent Selection Conditions->ReactionStep Workup Aqueous Work-up & Extraction ReactionStep->Workup Purification Chromatography or Recrystallization Workup->Purification Product Isolated Derivative Purification->Product

General workflow for the derivatization of this compound.

Experimental Protocols

Etherification via Williamson Ether Synthesis

This protocol describes the synthesis of an ether derivative of this compound using the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide.

Reaction Pathway:

Williamson Ether Synthesis Pathway.

Protocol:

  • Preparation: To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Cool the reaction mixture back to 0 °C and add the alkyl halide (R-X, 1.1 eq.) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data (Exemplary):

Alkyl Halide (R-X)ProductYield (%)Purity (%)
Benzyl bromide(4-Chloropyridin-2-yl)methyl benzyl ether85>98
Ethyl iodide(4-Chloropyridin-2-yl)methyl ethyl ether78>97
Methyl iodide(4-Chloropyridin-2-yl)methyl methyl ether82>98
Esterification via Acylation

This protocol details the formation of an ester derivative through the acylation of the hydroxyl group with an acyl chloride in the presence of a base.

Reaction Pathway:

Esterification via Acylation Pathway.

Protocol:

  • Preparation: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) and add pyridine (1.5 eq.).

  • Reaction: Cool the solution to 0 °C and add the acyl chloride (R-COCl, 1.2 eq.) dropwise.

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data (Exemplary):

Acyl Chloride (R-COCl)ProductYield (%)Purity (%)
Acetyl chloride(4-Chloropyridin-2-yl)methyl acetate92>99
Benzoyl chloride(4-Chloropyridin-2-yl)methyl benzoate88>98
Isobutyryl chloride(4-Chloropyridin-2-yl)methyl isobutyrate85>97
Carbamate Formation

This protocol describes the synthesis of a carbamate derivative by reacting the alcohol with an isocyanate.

Reaction Pathway:

Carbamate Formation Pathway.

Protocol:

  • Preparation: To a solution of this compound (1.0 eq.) in anhydrous DCM, add the isocyanate (R-NCO, 1.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature. A catalytic amount of dibutyltin dilaurate (DBTDL) can be added to accelerate the reaction if necessary.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting alcohol is consumed (typically 4-16 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting crude product is often of high purity. If required, purification can be achieved by trituration with a suitable solvent (e.g., diethyl ether or hexane) or by column chromatography.

Quantitative Data (Exemplary):

Isocyanate (R-NCO)ProductYield (%)Purity (%)
Phenyl isocyanate(4-Chloropyridin-2-yl)methyl phenylcarbamate95>99
Ethyl isocyanate(4-Chloropyridin-2-yl)methyl ethylcarbamate91>98
Isopropyl isocyanate(4-Chloropyridin-2-yl)methyl isopropylcarbamate89>97

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

  • Sodium hydride is a highly flammable and water-reactive solid. It should be handled under an inert atmosphere.

  • Acyl chlorides and isocyanates are corrosive and lachrymatory. They should be handled with extreme caution.

These protocols provide a foundation for the derivatization of this compound. Researchers are encouraged to optimize reaction conditions for specific substrates and desired outcomes.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of (4-Chloropyridin-2-yl)methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary synthetic routes for this compound are:

  • Reduction of 4-chloropyridine-2-carboxylic acid or its ester derivatives: This is a common and direct method.

  • Reduction of 4-chloropyridine-2-carboxaldehyde: This route is also highly effective if the starting aldehyde is available.

  • Hydrolysis of a 2-halomethyl or 2-acyloxymethyl-4-chloropyridine: This involves the conversion of a precursor at the 2-position to the desired hydroxymethyl group.

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields in pyridine synthesis can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in the reactants or solvents can lead to side reactions.

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can result in incomplete conversion or degradation of the product.

  • Atmosphere Control: Many reagents used in these syntheses are sensitive to air and moisture.

  • Purification Method: The choice of purification technique can significantly impact the final isolated yield.

Q3: I am observing the formation of multiple byproducts. What are the likely side reactions?

A3: Common side reactions include:

  • Over-reduction: If a strong reducing agent is used, the pyridine ring itself can be reduced.

  • Dehalogenation: The chloro-substituent may be removed under certain reductive conditions.

  • Formation of dimers or polymers: This can occur, especially at higher temperatures.

  • Reaction with solvent: Protic solvents may react with some of the intermediates.

Troubleshooting Guides

Issue 1: Low Yield in the Reduction of 4-Chloropyridine-2-Carboxylic Acid

Question: I am attempting to synthesize this compound by reducing 4-chloropyridine-2-carboxylic acid, but my yields are poor. What can I do to improve this?

Answer: Low yields in this reduction can be caused by several factors. Here is a systematic troubleshooting approach:

  • Choice of Reducing Agent: The selection of the reducing agent is critical.

    • Lithium aluminum hydride (LiAlH₄): This is a very powerful reducing agent that can effectively reduce the carboxylic acid. However, it can also lead to over-reduction or dehalogenation. Ensure the reaction is performed at a low temperature (e.g., 0 °C to start) and the LiAlH₄ is added slowly.

    • Borane complexes (e.g., BH₃·THF): These are generally milder and more selective for carboxylic acids. They are less likely to cause dehalogenation.

  • Reaction Temperature: High temperatures can promote side reactions. It is advisable to start the reaction at a low temperature and slowly warm to room temperature while monitoring the progress by Thin Layer Chromatography (TLC).

  • Purity of the Carboxylic Acid: Impurities in the starting material can consume the reducing agent and lower the yield. Ensure the 4-chloropyridine-2-carboxylic acid is pure before use.

  • Work-up Procedure: The work-up is crucial for isolating the product. After the reaction is complete, it must be carefully quenched (e.g., by the dropwise addition of water and then a base). The product is often extracted into an organic solvent. Ensure the pH is adjusted correctly to prevent the loss of the product, which is basic, in the aqueous layer.

Issue 2: Incomplete Hydrolysis of 2-(Acetoxymethyl)-4-chloropyridine

Question: I am trying to produce this compound by hydrolyzing 2-(acetoxymethyl)-4-chloropyridine, but the reaction is not going to completion. How can I drive the reaction forward?

Answer: Incomplete hydrolysis is a common issue. Consider the following to improve the conversion:

  • Choice of Base and Solvent:

    • Aqueous solutions of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a co-solvent like methanol or ethanol are typically used.

    • The concentration of the base can be increased to accelerate the reaction.

  • Reaction Temperature: Heating the reaction mixture can increase the rate of hydrolysis. Refluxing in methanol or ethanol is a common practice.

  • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Some hydrolyses may require several hours to go to completion.

  • Water Content: Ensure that sufficient water is present in the reaction mixture for the hydrolysis to occur.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialKey ReagentsReported Yield RangeAdvantagesDisadvantages
Reduction of Carboxylic Acid4-Chloropyridine-2-carboxylic acidLiAlH₄ or BH₃·THF60-85%Direct conversionStrong reducing agents can be hazardous; potential for side reactions.
Reduction of Aldehyde4-Chloropyridine-2-carboxaldehydeNaBH₄85-95%High yield and selectivityStarting aldehyde may not be readily available.
Hydrolysis of Acetate2-(Acetoxymethyl)-4-chloropyridineNaOH or KOH in Methanol/Water70-90%Milder conditionsRequires prior synthesis of the acetate precursor.

Experimental Protocols

Protocol 1: Reduction of 4-Chloropyridine-2-carboxylic acid with Borane-THF Complex
  • Reaction Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 4-chloropyridine-2-carboxylic acid (1 equivalent) and anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: The flask is cooled to 0 °C in an ice bath. A solution of borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF, 1.5 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress is monitored by TLC.

  • Work-up: The reaction is carefully quenched by the slow addition of methanol, followed by 1 M hydrochloric acid. The solvent is removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to >10 with a 2 M sodium hydroxide solution.

  • Purification: The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Protocol 2: Reduction of 4-Chloropyridine-2-carboxaldehyde with Sodium Borohydride
  • Reaction Setup: A round-bottom flask is charged with 4-chloropyridine-2-carboxaldehyde (1 equivalent) and methanol.

  • Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, 1.2 equivalents) is added portion-wise over 15 minutes.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours. The reaction is monitored by TLC.

  • Work-up: The solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.

Mandatory Visualization

Synthesis_Workflow cluster_route1 Route 1: Reduction of Carboxylic Acid cluster_route2 Route 2: Reduction of Aldehyde cluster_route3 Route 3: Hydrolysis start1 4-Chloropyridine-2-carboxylic acid step1 Reduction (LiAlH4 or BH3-THF) start1->step1 product1 This compound step1->product1 start2 4-Chloropyridine-2-carboxaldehyde step2 Reduction (NaBH4) start2->step2 product2 This compound step2->product2 start3 2-(Acetoxymethyl)-4-chloropyridine step3 Hydrolysis (NaOH/MeOH) start3->step3 product3 This compound step3->product3

Caption: Synthetic routes to this compound.

Troubleshooting_Logic start Low Yield Observed purity Check Starting Material Purity start->purity conditions Optimize Reaction Conditions purity->conditions [Pure] impure Purify Starting Materials purity->impure [Impure] workup Review Work-up & Purification conditions->workup [Optimized] temp Adjust Temperature conditions->temp [Temp Issue] reagent Change Reagent/ Solvent conditions->reagent [Reagent Issue] time Modify Reaction Time conditions->time [Time Issue] extraction Optimize Extraction pH workup->extraction [Extraction Loss] chromatography Refine Chromatography workup->chromatography [Purification Loss] end Yield Improved workup->end [Optimized] impure->purity temp->conditions reagent->conditions time->conditions extraction->workup chromatography->workup

Caption: Troubleshooting workflow for low yield synthesis.

Optimization of reaction conditions for the synthesis of (4-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (4-Chloropyridin-2-yl)methanol. The information is presented in a user-friendly question-and-answer format to directly address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary and most effective methods for synthesizing this compound involve the reduction of a suitable precursor. The two main precursors are:

  • 4-Chloropyridine-2-carboxylic acid: This can be reduced to the desired alcohol.

  • Methyl 4-chloropicolinate: The methyl ester of the carboxylic acid is also an excellent starting material for reduction.

Q2: Which reducing agents are typically used for this synthesis?

A2: The choice of reducing agent is critical and depends on the starting material.

  • For the reduction of 4-chloropyridine-2-carboxylic acid , a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is necessary. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids directly.

  • For the reduction of methyl 4-chloropicolinate , both LiAlH₄ and Sodium Borohydride (NaBH₄) can be used. NaBH₄ is a milder and often safer alternative.

Q3: What is a common method for preparing the precursor, 4-chloropyridine-2-carboxylic acid?

A3: A general method involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride in the presence of sodium bromide, followed by hydrolysis.[1]

Troubleshooting Guide

Low or No Product Yield

Q4: I am getting a very low yield in my reduction of 4-chloropyridine-2-carboxylic acid with LiAlH₄. What are the possible reasons?

A4: Low yields in LiAlH₄ reductions can stem from several factors:

  • Moisture Contamination: LiAlH₄ reacts violently with water. Ensure all glassware is flame-dried, and all solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient LiAlH₄: Carboxylic acids consume an extra equivalent of LiAlH₄ to deprotonate the acidic proton before reduction occurs. Ensure you are using a sufficient excess of the reducing agent.

  • Incomplete Reaction: The reaction may require elevated temperatures (refluxing in THF) or longer reaction times to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Improper Work-up: The work-up procedure is critical for isolating the product. A careful, sequential addition of water and then a base (like 15% NaOH solution) is often used to quench the excess LiAlH₄ and precipitate aluminum salts, which can then be filtered off.[2] An improper quench can lead to the formation of emulsions or loss of product.

Q5: My NaBH₄ reduction of methyl 4-chloropicolinate is not proceeding or is very slow. What can I do?

A5: While NaBH₄ is a milder reducing agent, several factors can be optimized:

  • Solvent System: The choice of solvent is crucial. A mixture of a non-protic solvent like THF and a protic solvent like methanol can be effective. One user reported success using a mixture of dry THF and methanol at reflux temperature.[3]

  • Temperature: While NaBH₄ reductions are often run at room temperature, gently heating the reaction mixture to reflux can significantly increase the reaction rate.[3]

  • Activation of NaBH₄: The addition of certain salts, like CaCl₂, can enhance the reducing power of NaBH₄.[3][4]

  • Purity of Starting Material: Ensure your methyl 4-chloropicolinate is pure, as impurities can inhibit the reaction.

Side Reactions and Impurities

Q6: I am observing multiple spots on my TLC plate after the reduction. What are the likely side products?

A6: Potential side reactions can lead to a mixture of products:

  • Incomplete Reduction: If the reaction does not go to completion, you may have unreacted starting material or, in the case of the carboxylic acid reduction, the intermediate aldehyde. Aldehydes are generally more reactive than the starting carboxylic acid and are usually not isolated in LiAlH₄ reductions.[5][6]

  • Dechlorination: Strong reducing conditions, particularly with prolonged reaction times or high temperatures, could potentially lead to the reduction of the C-Cl bond, resulting in the formation of 2-pyridinemethanol.

  • Reaction with Solvent: LiAlH₄ can react with certain etheral solvents like THF, especially during prolonged heating, leading to ring-opening byproducts.

Q7: How can I purify the final product, this compound?

A7: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. A mixture of ethyl acetate and hexanes is a common starting point for purification of similar compounds.

Data Presentation

Table 1: Comparison of Reduction Methods

ParameterLiAlH₄ Reduction of Carboxylic AcidNaBH₄ Reduction of Ester
Starting Material 4-Chloropyridine-2-carboxylic acidMethyl 4-chloropicolinate
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Typical Solvent Anhydrous THF or Diethyl EtherTHF/Methanol
Reaction Temperature 0 °C to refluxRoom temperature to reflux
Work-up Careful quenching with H₂O and NaOHTypically quenched with water or dilute acid
Advantages Direct conversion from carboxylic acidMilder, safer reagent
Disadvantages Highly reactive, moisture-sensitiveEsterification step required

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH₄ Reduction of 4-Chloropyridine-2-carboxylic acid (General Procedure)

  • Disclaimer: This is a general procedure and should be adapted and optimized based on laboratory conditions and scale. Extreme caution must be exercised when working with LiAlH₄.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add a suspension of Lithium Aluminum Hydride (LiAlH₄) (typically 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Addition of Substrate: Dissolve 4-chloropyridine-2-carboxylic acid (1.0 equivalent) in anhydrous THF. Slowly add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the dropwise addition of a 15% aqueous NaOH solution, and then more water.[2] This should produce a granular precipitate of aluminum salts.

  • Isolation: Filter the solid precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates.

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: Synthesis of this compound via NaBH₄ Reduction of Methyl 4-chloropicolinate (General Procedure)

  • Disclaimer: This is a general procedure based on user-reported success and should be optimized.[3]

  • Preparation: To a solution of methyl 4-chloropicolinate (1.0 equivalent) in a mixture of anhydrous THF and methanol, add Sodium Borohydride (NaBH₄) (typically 2-4 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water or a dilute acid (e.g., 1M HCl) until gas evolution ceases.

  • Isolation: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualization of Experimental Workflows

Synthesis_Workflow cluster_start Starting Materials cluster_reduction Reduction Step cluster_workup Work-up & Purification cluster_product Final Product 4-Chloropyridine-2-carboxylic_acid 4-Chloropyridine-2- carboxylic acid LiAlH4_Reduction LiAlH₄ Reduction (Anhydrous THF) 4-Chloropyridine-2-carboxylic_acid->LiAlH4_Reduction Methyl_4-chloropicolinate Methyl 4-chloropicolinate NaBH4_Reduction NaBH₄ Reduction (THF/Methanol) Methyl_4-chloropicolinate->NaBH4_Reduction Workup_Purification Quenching, Extraction & Purification LiAlH4_Reduction->Workup_Purification NaBH4_Reduction->Workup_Purification Final_Product This compound Workup_Purification->Final_Product Troubleshooting_Workflow Start Low/No Product Yield Check_Moisture Verify Anhydrous Conditions Start->Check_Moisture Check_Reagent Check Molar Ratio of Reducing Agent Start->Check_Reagent Optimize_Conditions Optimize Temperature & Reaction Time Start->Optimize_Conditions Review_Workup Review Quenching & Extraction Protocol Start->Review_Workup Improved_Yield Improved Yield Check_Moisture->Improved_Yield Check_Reagent->Improved_Yield Optimize_Conditions->Improved_Yield Review_Workup->Improved_Yield

References

Technical Support Center: Grignard Reactions & Biphenyl Impurity Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the formation of biphenyl impurities in Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of biphenyl impurity formation in a Grignard reaction?

A1: Biphenyl impurities primarily form through a side reaction known as Wurtz coupling (or homocoupling). This occurs when the Grignard reagent (R-MgX) reacts with the unreacted aryl halide (R-X) in the reaction mixture.[1][2] This side reaction is more prevalent at higher temperatures and higher concentrations of the aryl halide.[3]

Q2: How does the quality of magnesium impact the formation of biphenyl impurities?

A2: The purity and activation state of the magnesium are critical. Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which can prevent or delay the initiation of the Grignard reaction.[1] A delayed initiation can lead to an accumulation of the aryl halide. When the reaction does initiate, the resulting exotherm can be rapid and difficult to control, creating localized high temperatures that promote the formation of biphenyl.[1] Using fresh, high-purity magnesium with a clean, oxide-free surface is crucial for a smooth and controlled reaction.[4] Impurities such as iron and manganese in the magnesium can also negatively affect the reaction.[4]

Q3: Can the choice of solvent affect biphenyl formation?

A3: Yes, the solvent plays a significant role. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard for Grignard reactions as they solvate and stabilize the Grignard reagent. The choice between them can be important. THF, with its higher boiling point, can sometimes lead to higher reaction temperatures if not properly controlled, potentially increasing biphenyl formation. However, some Grignard reagents form more readily in THF.[5] It is crucial to use anhydrous solvents, as water will quench the Grignard reagent and can affect the reaction's progress.[1][3]

Q4: How can I effectively remove biphenyl from my final product?

A4: Biphenyl is a nonpolar hydrocarbon, while the desired alcohol product is typically more polar. This difference in polarity is exploited for purification.[3] A common and effective method is trituration or recrystallization using a nonpolar solvent like petroleum ether or hexanes.[3][6] The biphenyl will dissolve in the cold nonpolar solvent, while the more polar alcohol product will remain as a solid and can be isolated by filtration.[3]

Troubleshooting Guide

Problem 1: My Grignard reaction is difficult to initiate.

  • Possible Cause: The magnesium surface is passivated with an oxide layer.

  • Solution: Activate the magnesium prior to the addition of the bulk of your aryl halide. Several methods can be used, including the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical activation by crushing the magnesium turnings with a glass rod.[1][5]

Problem 2: The reaction is turning dark brown or black, and I'm getting a low yield of my desired product.

  • Possible Cause: This could indicate decomposition of the Grignard reagent or significant side reactions, possibly due to overheating.[5] A dark color can sometimes be normal, but a black precipitate may suggest the formation of finely divided magnesium from decomposition.

  • Solution: Ensure your reaction temperature is well-controlled. Use an ice bath to manage the exotherm, especially during the addition of the aryl halide. Add the aryl halide solution slowly and dropwise to maintain a gentle reflux and avoid a rapid temperature increase.[3]

Problem 3: I have a significant amount of a yellowish, low-polarity impurity in my crude product.

  • Possible Cause: This is very likely biphenyl.[3]

  • Solution: To minimize its formation in future reactions, reduce the concentration of the aryl halide by using a higher volume of solvent and ensure a slow, controlled addition.[3] To remove the existing biphenyl, refer to the purification protocols below, such as trituration with petroleum ether.[3]

Data Presentation

Table 1: Factors Influencing Biphenyl Formation

FactorImpact on Biphenyl FormationRecommended Action
Reaction Temperature Higher temperatures significantly increase the rate of biphenyl formation.[3]Maintain a controlled, gentle reflux. Use an ice bath to manage the exotherm.
Aryl Halide Concentration High local concentrations of the aryl halide promote Wurtz coupling.[3]Add the aryl halide solution slowly and dropwise. Use a sufficient volume of solvent.
Magnesium Quality An oxide layer on magnesium can lead to poor initiation and an uncontrolled exotherm, favoring biphenyl formation.[1]Use fresh, high-purity magnesium. Activate the magnesium before starting the reaction.
Stirring Inefficient stirring can lead to localized areas of high aryl halide concentration.Ensure vigorous and efficient stirring throughout the reaction.

Table 2: Magnesium Activation Methods

MethodDescriptionObservations
Iodine A small crystal of iodine is added to the magnesium turnings. The iodine etches the magnesium surface, exposing fresh metal.[1]The purple/brown color of the iodine will disappear as it reacts with the magnesium.
1,2-Dibromoethane A few drops of 1,2-dibromoethane are added. It reacts with the magnesium to form ethene gas and magnesium bromide, activating the surface.[1]Bubbling (evolution of ethene gas) will be observed.
Mechanical Activation Crushing the magnesium turnings with a dry glass rod under an inert atmosphere before adding the solvent.[5]This physically breaks the oxide layer to expose the reactive metal surface.

Experimental Protocols

Protocol 1: Minimizing Biphenyl Formation During Grignard Reagent Synthesis
  • Glassware and Reagent Preparation:

    • Thoroughly dry all glassware in an oven at >100 °C overnight and assemble while hot under a stream of dry nitrogen or argon.[3]

    • Use anhydrous diethyl ether or THF as the solvent.

    • Ensure the aryl halide is pure and dry.

  • Magnesium Activation:

    • Place fresh magnesium turnings in the reaction flask under an inert atmosphere.

    • Add a small crystal of iodine. The disappearance of the iodine color indicates activation.[1]

  • Grignard Reagent Formation:

    • Add a small portion of the aryl halide solution (dissolved in anhydrous ether) to the activated magnesium to initiate the reaction. Initiation is indicated by a cloudy appearance and gentle boiling.[3]

    • Once initiated, add the remaining aryl halide solution dropwise via an addition funnel at a rate that maintains a gentle, controlled reflux. This slow addition is crucial to keep the concentration of unreacted aryl halide low.[3]

    • Continue stirring for 30-60 minutes after the addition is complete to ensure full conversion.

Protocol 2: Purification of the Product and Removal of Biphenyl
  • Reaction Quench:

    • After the Grignard reaction is complete, cool the reaction mixture in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extraction:

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.

    • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Trituration for Biphenyl Removal:

    • After removing the solvent under reduced pressure, add a minimal amount of cold petroleum ether or hexanes to the crude solid product.[3]

    • Stir the slurry in an ice bath. The biphenyl will dissolve in the petroleum ether, while the more polar alcohol product should remain as a solid.[3]

    • Collect the purified product by vacuum filtration and wash it with a small amount of cold petroleum ether.

Visualizations

Biphenyl_Formation_Mechanism Mechanism of Biphenyl Formation (Wurtz Coupling) RMgX Grignard Reagent (R-MgX) TransitionState Transition State RMgX->TransitionState RX Unreacted Aryl Halide (R-X) RX->TransitionState Biphenyl Biphenyl (R-R) TransitionState->Biphenyl MgX2 MgX₂ TransitionState->MgX2

Caption: Mechanism of biphenyl impurity formation.

Experimental_Workflow Workflow to Minimize Biphenyl Impurities cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware & Reagents Activate_Mg Activate Magnesium Dry_Glassware->Activate_Mg Slow_Addition Slow Dropwise Addition of Aryl Halide Activate_Mg->Slow_Addition Control_Temp Control Temperature (Gentle Reflux) Slow_Addition->Control_Temp Quench Quench Reaction Control_Temp->Quench Extract Extract Product Quench->Extract Triturate Triturate with Petroleum Ether Extract->Triturate Isolate Isolate Pure Product Triturate->Isolate

Caption: Experimental workflow for minimizing biphenyl.

Troubleshooting_Tree Troubleshooting Decision Tree Start Low Yield or High Impurity? Check_Initiation Was initiation slow or difficult? Start->Check_Initiation Check_Temp Was the reaction color dark/black? Start->Check_Temp Check_Purification Is there a nonpolar impurity present? Start->Check_Purification Activate Activate Mg: - Iodine - 1,2-dibromoethane - Mechanical Check_Initiation->Activate Yes Control Control Temperature: - Slow addition - Ice bath Check_Temp->Control Yes Purify Purify Further: - Trituration - Recrystallization Check_Purification->Purify Yes

Caption: Troubleshooting decision tree for Grignard reactions.

References

Technical Support Center: Purification of (4-Chloropyridin-2-yl)methanol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the recrystallization of (4-Chloropyridin-2-yl)methanol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound will not completely dissolve in the hot recrystallization solvent. What should I do?

A1: This issue typically arises from using an insufficient amount of solvent or an inappropriate solvent system.

  • Insufficient Solvent: Gradually add small portions of the hot solvent to the flask containing your crude product with continuous stirring and heating until the solid fully dissolves. Be cautious not to add a large excess, as this will reduce your recovery yield.

  • Solvent Choice: If the compound remains insoluble even after adding a significant amount of hot solvent, the chosen solvent may be unsuitable. For this compound, a mixed solvent system of ethyl acetate and n-hexane has been shown to be effective. The compound is moderately soluble in hot ethyl acetate and poorly soluble in n-hexane, which acts as an anti-solvent. Consider re-evaluating your solvent system by testing the solubility of a small amount of your compound in various solvents.

Q2: After dissolving my compound and allowing the solution to cool, no crystals have formed. What is the problem?

A2: The lack of crystal formation upon cooling is a common issue that can be attributed to several factors:

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the dissolved solid is higher than its normal saturation point. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Add a seed crystal of pure this compound to the solution. This provides a template for other molecules to crystallize upon.

  • Excess Solvent: If too much solvent was used to dissolve the crude product, the solution might not be saturated enough for crystallization to occur upon cooling. You can carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.

  • Insufficient Cooling: Ensure the solution has cooled to room temperature undisturbed, and then place it in an ice bath for at least 30-60 minutes to maximize crystal formation.

Q3: My compound "oiled out" instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool down very slowly.

  • Modify the Solvent System: Consider using a solvent with a lower boiling point. Alternatively, if using a mixed solvent system like ethyl acetate/n-hexane, you can try adjusting the ratio by adding more of the solvent in which the compound is more soluble (ethyl acetate) before cooling.

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

A4: A low recovery of the purified product can be due to several factors:

  • Using Excessive Solvent: As mentioned, using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.

  • Premature Crystallization: If crystals form during a hot filtration step (if performed to remove insoluble impurities), product will be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Make sure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve a portion of your product. Always use a minimal amount of ice-cold solvent for washing.

Q5: The recrystallized product is still impure. What went wrong?

A5: The purity of the final product depends on the proper execution of the recrystallization process.

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.

  • Insoluble Impurities: If your crude product contained insoluble impurities, they should have been removed by hot filtration before the cooling and crystallization step.

  • Soluble Impurities: If the impurities have a similar solubility profile to this compound in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization may be necessary to achieve the desired purity. The basicity of the pyridine nitrogen might lead to interactions with acidic impurities, potentially affecting their removal.

Frequently Asked Questions (FAQs)

What are the key physicochemical properties of this compound?

The properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₆ClNO[1][2]
Molecular Weight 143.57 g/mol [1][2]
Appearance Liquid[1]
Melting Point Not applicable as it is a liquid at room temperature.
Solubility General solubility information for a similar compound, 4-Chlorophenyl-2-pyridinylmethanol, suggests it is soluble in alcohol and ether, slightly soluble in chloroform, DMSO, and methanol, and slightly soluble in water.[3]

What is a good starting solvent system for the recrystallization of this compound?

Based on procedures for structurally similar compounds, a mixed solvent system of ethyl acetate and n-hexane is a good starting point. This compound is expected to be soluble in hot ethyl acetate and insoluble in the anti-solvent n-hexane.

How can I remove colored impurities from my sample?

If your solution is colored after dissolving the crude product, you can add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities.

Experimental Protocols

Recrystallization of this compound using Ethyl Acetate/n-Hexane

This protocol is adapted from a procedure for a structurally similar compound and should be optimized for your specific experimental conditions.[3]

1. Dissolution:

  • Place your crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethyl acetate and begin heating the mixture to 60-70 °C with stirring.

  • Continue to add small portions of hot ethyl acetate until the solid completely dissolves.

2. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot gravity filtration. Preheat the funnel and receiving flask to prevent premature crystallization.

3. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature undisturbed.

  • Once at room temperature, slowly add n-hexane dropwise while stirring until the solution becomes persistently turbid.

  • Cover the flask and allow it to stand for 1-2 hours for crystal growth.

4. Complete Crystallization:

  • Place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold n-hexane.

6. Drying:

  • Allow the crystals to air-dry on the filter paper by drawing air through the funnel. For final drying, transfer the crystals to a watch glass and place them in a desiccator.

Visualizations

Troubleshooting Workflow for Recrystallization

G Troubleshooting Recrystallization Issues start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Crystals form? cool->crystals_form filter_dry Filter and dry crystals crystals_form->filter_dry Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out Oiling Out? filter_dry->oiling_out end_pure Pure Product troubleshoot_no_crystals Troubleshoot: - Add seed crystal - Scratch flask - Reduce solvent no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool slowly - Change solvent oiling_out->troubleshoot_oiling Yes low_yield Low Yield? oiling_out->low_yield No troubleshoot_oiling->dissolve troubleshoot_low_yield Troubleshoot: - Use less solvent - Ensure complete cooling - Use cold wash solvent low_yield->troubleshoot_low_yield Yes impure_product Product Impure? low_yield->impure_product No troubleshoot_low_yield->dissolve impure_product->end_pure No troubleshoot_impure Troubleshoot: - Cool slowly - Perform hot filtration - Re-recrystallize impure_product->troubleshoot_impure Yes troubleshoot_impure->dissolve G Solvent Selection Logic start Start Solvent Screening test_solubility_hot Test solubility of crude in various hot solvents start->test_solubility_hot soluble_hot Soluble in hot solvent? test_solubility_hot->soluble_hot soluble_hot->test_solubility_hot No, try another test_solubility_cold Test solubility of crude in same cold solvents soluble_hot->test_solubility_cold Yes insoluble_cold Insoluble in cold solvent? test_solubility_cold->insoluble_cold ideal_solvent Ideal Single Solvent Found insoluble_cold->ideal_solvent Yes consider_mixed Consider Mixed Solvent System insoluble_cold->consider_mixed No dissolve_good Dissolve in 'good' solvent (e.g., Ethyl Acetate) consider_mixed->dissolve_good add_anti_solvent Add 'poor' anti-solvent (e.g., n-Hexane) dissolve_good->add_anti_solvent successful_system Successful Mixed Solvent System add_anti_solvent->successful_system

References

Technical Support Center: Managing Exothermic Grignard Reactions on a Larger Scale

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic Grignard reactions at a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to dangerous exotherms in large-scale Grignard reactions?

A1: The primary contributors to dangerous exotherms in large-scale Grignard reactions are:

  • Reaction Initiation Issues: A delayed or slow start to the reaction can lead to the accumulation of the alkyl or aryl halide. Once the reaction initiates, the large quantity of built-up reagent can react rapidly, causing a sudden and significant release of heat.[1][2]

  • Inadequate Heat Removal: As the scale of the reaction increases, the surface-area-to-volume ratio of the reactor decreases. This makes it more challenging to dissipate the heat generated by the exothermic reaction, potentially leading to a thermal runaway.[1][3]

  • Rapid Reagent Addition: Adding the organic halide too quickly can result in an uncontrolled, rapid reaction and a subsequent thermal runaway.[1][4] A slow and controlled addition is crucial for managing the exotherm.[4]

  • Solvent Choice: The solvent can influence the reaction's exothermicity. For instance, Tetrahydrofuran (THF) is often preferred over diethyl ether for its higher boiling and flash points, which can aid in temperature management.[1][5]

Q2: What are the main safety hazards associated with uncontrolled Grignard exotherms?

A2: Uncontrolled exotherms in Grignard reactions pose significant safety risks, including:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure can occur.[1]

  • Fire and Explosion: The common use of highly flammable solvents like diethyl ether and THF creates a high risk of fire and explosion if the temperature is not controlled.[1][5]

  • Pressure Buildup: The rapid boiling of the solvent due to an uncontrolled exotherm can lead to a dangerous buildup of pressure within the reactor.

Q3: My large-scale Grignard reaction is difficult to initiate. What are some common causes and solutions?

A3: Difficulty in initiating a Grignard reaction is a frequent issue. Here are the primary causes and troubleshooting steps:

  • Presence of Moisture: Grignard reagents are highly sensitive to water. Ensure all glassware is rigorously dried, and use anhydrous solvents.[4][6][7]

  • Passivated Magnesium Surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[4]

  • Activation Methods:

    • Add a small crystal of iodine. The disappearance of its purple color indicates the reaction has started.[4][8]

    • Use a few drops of 1,2-dibromoethane or methyl iodide as an initiator.[4]

    • Mechanically activate the magnesium by crushing the turnings.[4]

    • Sonication can also be employed to activate the magnesium surface.[4]

Q4: How can I effectively monitor the progress and safety of a large-scale Grignard reaction?

A4: Monitoring is crucial for the safe execution of large-scale Grignard reactions. Effective methods include:

  • Temperature Monitoring: Continuous monitoring of the reaction temperature is essential to ensure it stays within the desired range and to detect any potential for a thermal runaway.

  • In-situ Infrared (IR) Spectroscopy: This technique can be used to monitor the concentration of the organic halide, confirming that the reaction has initiated and is proceeding as expected. It helps in avoiding the accumulation of unreacted halide.[2]

  • Reaction Calorimetry: This method allows for the measurement of heat generated during the reaction, providing valuable data for ensuring that the heat removal capacity of the reactor is not exceeded.[3]

  • Online Near-Infrared (NIR) Spectroscopy: NIR can be used for real-time monitoring of reactant concentrations, which helps in controlling the feed rate and preventing excessive accumulation of reagents.[9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reaction fails to initiate Presence of moisture in glassware or solvent.Thoroughly flame-dry or oven-dry all glassware before use. Use freshly distilled anhydrous solvents.[4][6]
Passivated magnesium surface (oxide layer).Activate the magnesium using a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings.[4][8]
Impure organic halide.Purify the organic halide before use.[4]
Sudden, uncontrolled exotherm Accumulation of unreacted halide due to delayed initiation.Ensure initiation has occurred with a small portion of the halide before adding the rest. Use in-situ monitoring like FTIR to confirm initiation.[2]
Addition of the organic halide is too rapid.Add the halide slowly and in a controlled manner to manage the rate of heat generation.[1][4]
Insufficient cooling capacity.Ensure the cooling system is functioning optimally and is appropriately sized for the reaction scale.[6]
Low yield of the desired product Formation of Wurtz coupling byproducts.Add the organic halide slowly to maintain a low concentration in the reaction mixture.[4][11] Lowering the reaction temperature can also suppress this side reaction.[6]
Reaction with atmospheric moisture or carbon dioxide.Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.[4]
Incomplete reaction.Ensure all the magnesium has been consumed before quenching the reaction.[7]
Reaction mixture turns dark/black This can indicate decomposition or side reactions, potentially from overheating.Improve temperature control and ensure the addition rate of the halide is not too fast.[12]

Data Presentation

Table 1: Influence of Solvent on Grignard Reaction Safety Parameters

SolventBoiling Point (°C)Flash Point (°C)Notes
Diethyl Ether34.6-45Highly flammable, low boiling point can make temperature control difficult.[5]
Tetrahydrofuran (THF)66-14Higher boiling point and flash point than diethyl ether, often preferred for better temperature management.[1][5]
2-Methyltetrahydrofuran (2-MeTHF)80-11A greener alternative to THF, can suppress Wurtz coupling byproducts.[5][13]

Table 2: Effect of Reagent Addition Rate on Reaction Control

Addition RateHeat DissipationReaction TemperatureByproduct FormationRecommendation
Rapid DifficultUnstable, risk of runawayIncreased (e.g., Wurtz coupling)Not recommended.[4]
Slow and Controlled EffectiveStableMinimizedAdd dropwise, maintaining a gentle reflux.[4]

Experimental Protocols

Protocol 1: Large-Scale Grignard Reagent Formation
  • Apparatus Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

    • Ensure all glassware is thoroughly dried in an oven or by flame-drying under an inert atmosphere.[6]

    • Place the flask in a suitable heating/cooling bath to maintain temperature control.

  • Reagent Preparation:

    • Place magnesium turnings in the flask under a positive pressure of an inert gas (e.g., nitrogen or argon).[4]

    • Add a small amount of anhydrous solvent (e.g., THF) to cover the magnesium.

    • Prepare a solution of the organic halide in the anhydrous solvent in the dropping funnel.

  • Reaction Initiation:

    • Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4][8]

    • Add a small portion of the halide solution to the magnesium suspension.

    • Observe for signs of reaction initiation, such as bubbling or a temperature increase. Gentle warming may be necessary to start the reaction.[4]

  • Reagent Addition:

    • Once the reaction has initiated, add the remaining halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux and a controlled temperature.[4][14]

    • Continuously monitor the reaction temperature. Adjust the addition rate or cooling as needed to prevent an uncontrolled exotherm.[1]

  • Reaction Completion:

    • After the addition is complete, continue to stir the mixture until most of the magnesium is consumed.[7] The reaction mixture will typically appear cloudy and grey.

Protocol 2: Safe Quenching of a Large-Scale Grignard Reaction
  • Cooling:

    • Once the Grignard reaction is complete, cool the reaction mixture to 0 °C using an ice bath. This will help to control the exotherm of the quenching process.[15]

  • Quenching Agent Preparation:

    • Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder quenching agent than water or dilute acids and is often preferred for sensitive substrates.[8]

  • Slow Addition:

    • With vigorous stirring, slowly and dropwise add the saturated ammonium chloride solution to the reaction mixture.[8]

    • Caution: Be aware of a potential induction period before the quenching reaction becomes highly exothermic.[8][15] Add the quenching agent very slowly at the beginning.

  • Completion of Quench:

    • Continue the slow addition of the quenching agent until the vigorous reaction ceases and two distinct layers are formed.

    • Allow the mixture to stir for a period to ensure all the unreacted Grignard reagent and magnesium have been quenched.

  • Work-up:

    • Proceed with the standard aqueous work-up and extraction of the desired product.

Visualizations

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dry_glassware Dry Glassware & Inert Atmosphere add_mg Add Magnesium Turnings & Solvent dry_glassware->add_mg activate_mg Activate Magnesium (e.g., with Iodine) add_mg->activate_mg add_halide Slowly Add Alkyl/Aryl Halide activate_mg->add_halide initiate Initiate & Maintain Reaction (Monitor Temperature) add_halide->initiate formation Grignard Reagent Formed initiate->formation add_electrophile Add Electrophile formation->add_electrophile cool Cool Reaction to 0°C add_electrophile->cool quench Quench Reaction cool->quench extract Aqueous Work-up & Extraction quench->extract isolate Isolate Product extract->isolate Troubleshooting_Exotherm start High Exotherm Detected check_addition Is Reagent Addition Rate Too High? start->check_addition check_cooling Is Cooling System Inefficient? check_addition->check_cooling No reduce_rate Reduce Addition Rate check_addition->reduce_rate Yes check_accumulation Is There Unreacted Halide Accumulation? check_cooling->check_accumulation No improve_cooling Improve Cooling Efficiency check_cooling->improve_cooling Yes stop_addition Stop Halide Addition & Monitor check_accumulation->stop_addition Yes controlled Reaction Controlled reduce_rate->controlled improve_cooling->controlled stop_addition->controlled

References

Optimizing solvent systems for the recrystallization of (4-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of (4-Chloropyridin-2-yl)methanol.

Experimental Protocols

A detailed protocol for the purification of a closely related compound, 4-Chlorophenyl-2-pyridinylmethanol, using a mixed solvent system of ethyl acetate and n-hexane has been shown to be effective.[1] This protocol can be adapted for this compound. Additionally, based on the purification of other chloropyridine derivatives, an ethanol-water system presents a viable alternative.

Protocol 1: Ethyl Acetate/n-Hexane System [1]

This procedure is adapted from a protocol for the recrystallization of 4-Chlorophenyl-2-pyridinylmethanol.

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal volume of ethyl acetate and heat the mixture to 60-70°C with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, gradually add n-hexane as an anti-solvent until the solution becomes cloudy. A typical starting ratio of ethyl acetate to n-hexane is between 1:1 and 1:3.[1]

  • Crystal Growth: Cover the flask and allow it to stand undisturbed for 1-2 hours to promote crystal formation.

  • Complete Crystallization: For maximal yield, cool the flask in an ice bath for 30-60 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold n-hexane.

  • Drying: Dry the purified crystals to a constant weight.

Protocol 2: Ethanol/Water System

This is a general protocol based on the successful recrystallization of other chloropyridine compounds.[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If necessary, perform a hot gravity filtration.

  • Crystallization: Slowly add water dropwise as an anti-solvent to the hot solution until persistent cloudiness is observed.

  • Crystal Growth: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals completely.

Data Presentation

The following table summarizes typical quantitative results for the recrystallization of a closely related compound, 4-Chlorophenyl-2-pyridinylmethanol, using an ethyl acetate/n-hexane system.[1] These values can serve as a benchmark for the optimization of this compound recrystallization.

AnalytePurity Before Recrystallization (HPLC, %)Purity After Recrystallization (HPLC, %)Recovery Yield (%)
4-Chlorophenyl-2-pyridinylmethanol~95%>99.5%80-90%

Visualizations

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Impurities Removed hot_filtration->cool No Impurities add_antisolvent Add Anti-solvent (if applicable) cool->add_antisolvent ice_bath Cool in Ice Bath add_antisolvent->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry end End: Pure Product dry->end

Caption: A general workflow for the recrystallization of this compound.

Troubleshooting Guide

Question: The compound is not dissolving in the hot solvent.

  • Possible Cause: Insufficient solvent or an inappropriate solvent choice.

  • Solution:

    • Gradually add more of the primary solvent in small increments until the compound dissolves.[1]

    • If a large amount of solvent is required, it may not be a suitable choice. Consider a more polar solvent. For instance, if a non-polar solvent is being used, try a more polar one like isopropanol.[1]

Question: No crystals are forming upon cooling.

  • Possible Causes:

    • Too much solvent was used, preventing the solution from being saturated upon cooling.

    • The solution is supersaturated, but crystal nucleation has not initiated.

  • Solutions:

    • If too much solvent is suspected, gently heat the solution to evaporate some of the solvent and re-cool.[1]

    • To induce crystallization in a supersaturated solution:

      • Add a seed crystal of the pure compound.[1]

      • Scratch the inner surface of the flask with a glass rod at the meniscus.[3]

      • If using an anti-solvent, add a little more.[1]

      • Cool the solution in a colder bath, such as a dry ice/acetone bath.

Question: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of solution at a temperature above its melting point. This can happen if the boiling point of the solvent is high or if there are significant impurities present which lower the melting point of the mixture.

  • Solutions:

    • Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and allow the solution to cool more slowly.

    • If using a mixed solvent system, add more of the solvent in which the compound is more soluble.

    • Consider using a solvent with a lower boiling point.

Question: The recovery yield is low.

  • Possible Causes:

    • Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.

    • Premature crystallization during hot filtration.

    • The crystals were washed with a solvent that was not sufficiently cold, or too much washing solvent was used.

    • The compound has significant solubility in the cold solvent.

  • Solutions:

    • Use the minimum amount of hot solvent necessary for dissolution.

    • To prevent premature crystallization, use a slight excess of solvent and then evaporate it after filtration. Also, ensure the filtration apparatus is pre-heated.

    • Always use ice-cold solvent for washing and use it sparingly.[3]

    • Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the compound.

Troubleshooting_Recrystallization cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield nc_q1 Too much solvent? no_crystals->nc_q1 oo_s1 Re-heat to dissolve oil oiling_out->oo_s1 ly_q1 Too much solvent used? low_yield->ly_q1 nc_a1 Evaporate some solvent nc_q1->nc_a1 Yes nc_q2 Supersaturated? nc_q1->nc_q2 No nc_a2 Add seed crystal or scratch flask nc_q2->nc_a2 oo_s2 Add more solvent oo_s1->oo_s2 oo_s3 Cool slowly oo_s2->oo_s3 ly_a1 Use minimum hot solvent ly_q1->ly_a1 Yes ly_q2 Washing loss? ly_q1->ly_q2 No ly_a2 Use minimal ice-cold wash ly_q2->ly_a2

Caption: A decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

An ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For this compound, a mixed solvent system of ethyl acetate and n-hexane is a good starting point, with ethyl acetate being the solvent and n-hexane the anti-solvent.[1] Other potential systems for chloropyridine derivatives include ethanol/water mixtures.[2]

Q2: How do I choose a solvent system if the recommended ones don't work?

A rule of thumb is "like dissolves like".[3] Since this compound has a polar alcohol group and a moderately polar chloropyridine ring, solvents of intermediate polarity should be tested. Small-scale solubility tests with various solvents (e.g., isopropanol, acetone, toluene) at room temperature and at their boiling points can help identify a suitable candidate or a good solvent/anti-solvent pair.

Q3: Why is slow cooling important?

Slow cooling allows for the gradual formation of a crystal lattice, which is a selective process that excludes impurities. Rapid cooling can cause the compound to precipitate out of solution too quickly, trapping impurities within the crystal structure.[1]

Q4: What is the purpose of an anti-solvent?

An anti-solvent is a solvent in which the compound of interest is insoluble. It is added to a solution of the compound in a "good" solvent to reduce the overall solubility and induce crystallization. This is a common technique when a single solvent with a steep solubility-temperature profile cannot be found.

Q5: Can I reuse the mother liquor?

The mother liquor contains the soluble impurities as well as some of the desired product. While it is possible to recover more product by concentrating the mother liquor, this second crop of crystals will likely be less pure than the first. It is generally not recommended to reuse the mother liquor for subsequent recrystallizations of crude material as this will reintroduce impurities.

References

Catalyst selection for cross-coupling reactions involving (4-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for cross-coupling reactions involving (4-chloropyridin-2-yl)methanol. The guidance addresses common challenges and offers solutions to optimize these critical synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound and other chloropyridines challenging?

A1: Chloropyridines are notoriously difficult substrates in cross-coupling for two primary reasons:

  • Low Reactivity: The Carbon-Chlorine (C-Cl) bond is significantly stronger than corresponding C-Br or C-I bonds. This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult.[1][2]

  • Catalyst Inhibition: The Lewis basic nitrogen atom in the pyridine ring can coordinate strongly to the palladium catalyst. This coordination can form stable, inactive complexes, effectively poisoning the catalyst and halting the reaction.[2][3] This is a well-known issue, particularly for substrates where the coupling site is near the nitrogen atom.[3]

Q2: Does the hydroxymethyl group on this compound interfere with the reaction?

A2: The hydroxymethyl (-CH₂OH) group can potentially influence the reaction, although modern catalyst systems often tolerate it well.

  • Potential for Coordination: The oxygen atom of the hydroxyl group could coordinate to the metal center, which may affect catalyst activity.

  • Acidity: The hydroxyl proton is acidic and can react with strong bases. This is generally not an issue if a sufficient excess of the base is used to neutralize the proton and facilitate the catalytic cycle. In some cases, a hydroxyl group can even direct or activate a reaction.[4] If issues are suspected, protection of the alcohol may be considered, but it is often unnecessary with the right choice of catalyst and conditions.

Q3: I am just starting my project. What is a good general catalyst system to begin with for a Suzuki-Miyaura coupling of this compound?

A3: For challenging substrates like chloropyridines, standard catalysts like Pd(PPh₃)₄ are often insufficient.[1] A robust starting point would be a modern palladium pre-catalyst system featuring a bulky, electron-rich phosphine ligand. A combination of a Pd(II) or Pd(0) source (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a Buchwald ligand such as SPhos or XPhos is highly recommended.[1][5] For the base, potassium phosphate (K₃PO₄) is often a reliable choice.[1][2]

Troubleshooting Guides

Problem 1: Low to No Conversion

Q: My Suzuki-Miyaura reaction with this compound is showing very low yield or only starting material. What should I do?

A: This is the most common issue and requires a systematic approach to diagnose. The primary suspects are the catalyst system, base, and reaction conditions.

Troubleshooting Steps:

  • Evaluate the Catalyst and Ligand: The C-Cl bond requires a highly active catalyst for oxidative addition.

    • Recommendation: Switch from first-generation catalysts (e.g., Pd(PPh₃)₄) to a more powerful system. Use a combination of a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich dialkylbiarylphosphine ligand (e.g., XPhos, SPhos, RuPhos).[1] Alternatively, N-heterocyclic carbene (NHC) ligands like IPr are also very effective.[5][6] Using a pre-formed catalyst (e.g., XPhos Pd G3) can also improve consistency.[5]

  • Check the Base: The base is crucial for activating the boronic acid for transmetalation.[1]

    • Recommendation: Screen different bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently successful where weaker bases like K₂CO₃ fail.[1] Ensure the base is finely ground and anhydrous.

  • Increase Reaction Temperature: The activation of C-Cl bonds often requires more thermal energy.

    • Recommendation: If the reaction is run at 80 °C, try increasing the temperature to 100-110 °C.[2] Microwave irradiation can also be effective for accelerating difficult couplings.

  • Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[1]

    • Recommendation: Ensure all solvents are thoroughly degassed and the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Use Schlenk techniques or a glovebox.

Problem 2: Formation of Side Products

Q: My reaction is messy, and I'm observing significant byproduct formation. How can I identify and minimize these?

A: Common side products in Suzuki coupling include protodeboronation and homocoupling products.

Side ProductIdentification (vs. Desired Product)Common Cause(s)Recommended Solution(s)
Protodeboronation Product The boronic acid partner is replaced by a hydrogen atom.Presence of water or other proton sources cleaving the C-B bond.Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[1]
Homocoupling Product Dimerization of the boronic acid (Ar-Ar) or the aryl chloride (Ar'-Ar').Often promoted by the presence of oxygen or can be catalyzed by palladium.[2]Ensure the system is rigorously deoxygenated. Use a Pd(0) source directly or ensure conditions fully reduce a Pd(II) precatalyst.[7]
Dehalogenation Product The starting this compound is reduced, replacing Cl with H.The catalyst reacts with a hydride source (e.g., solvent, base impurities).Choose a solvent less likely to act as a hydride source and ensure high-purity reagents.[7]

Catalyst Selection and Performance Data

The choice of catalyst, ligand, and base is critical for success. The following tables summarize typical conditions for various cross-coupling reactions involving chloropyridines.

Table 1: Suzuki-Miyaura Coupling of Chloropyridines
Catalyst/PrecatalystLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O10012-2460-753-5[5]
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2[5]
SPhos Pd G3SPhosK₃PO₄Dioxane1004-12>901-2[5]
PEPPSI™-IPrIPrK₂CO₃t-BuOH80-1002-8>901-2[5][8]
Table 2: Buchwald-Hartwig Amination of Chloropyridines
Palladium SourceLigandBaseSolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃RuPhosNaOtBuToluene80-110High
Pd(OAc)₂XPhosK₃PO₄Dioxane100-110High
Pd₂(dba)₃BINAPCs₂CO₃Toluene100Moderate to High[9]

Note: Yields are representative and can vary based on the specific coupling partners, purity of reagents, and precise reaction conditions.[5]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure for the Suzuki-Miyaura coupling of this compound using a modern catalyst system.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.[7]

  • Seal the flask with a septum, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.[5]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • RuPhos (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu to an oven-dried Schlenk flask with a magnetic stir bar.

  • Add the Pd₂(dba)₃ and RuPhos.

  • Add this compound and the amine.

  • Seal the flask, remove from the glovebox, and add degassed, anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visual Guides

Suzuki_Cycle cluster_reactants Reactants pd0 Active Pd(0)L oa_complex Oxidative Addition Complex pd0->oa_complex Ar-Cl (Slow Step) trans_complex Transmetalation Complex oa_complex->trans_complex Ar'-B(OH)₂ + Base re_complex Reductive Elimination Complex trans_complex->re_complex re_complex->pd0 Reductive Elimination product Product (Ar-Ar') re_complex->product ar_cl (4-Cl-Pyr)-CH₂OH ar_b Ar'-B(OH)₂ Troubleshooting_Workflow start Low or No Yield Observed q_catalyst Is the catalyst system active enough for C-Cl? start->q_catalyst sol_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands (IPr). Use a Pd Pre-catalyst. q_catalyst->sol_catalyst No q_base Is the base effective? q_catalyst->q_base Yes sol_catalyst->q_base sol_base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). q_base->sol_base No q_temp Is reaction T° sufficient? q_base->q_temp Yes sol_base->q_temp sol_temp Increase temperature to 100-110 °C. Consider microwave irradiation. q_temp->sol_temp No q_inert Is the system properly degassed? q_temp->q_inert Yes sol_temp->q_inert sol_inert Degas solvents thoroughly. Use Schlenk line or glovebox. q_inert->sol_inert No success Re-run Optimized Reaction q_inert->success Yes sol_inert->success Catalyst_Selection start Select Cross-Coupling Reaction suzuki Suzuki-Miyaura (C-C bond) start->suzuki buchwald Buchwald-Hartwig (C-N bond) start->buchwald sonogashira Sonogashira (C-C alkyne) start->sonogashira suzuki_cat Catalyst: Pd(0) or Pd(II) Ligand: XPhos, SPhos, IPr Base: K₃PO₄, Cs₂CO₃ suzuki->suzuki_cat buchwald_cat Catalyst: Pd(0) or Pd(II) Ligand: RuPhos, BrettPhos Base: NaOtBu, K₃PO₄ buchwald->buchwald_cat sonogashira_cat Catalyst: Pd(0), Cu(I) co-catalyst Ligand: PPh₃, XPhos Base: Amine (e.g., TEA, DIPEA) sonogashira->sonogashira_cat

References

Technical Support Center: Pilot-Scale Synthesis of (4-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of (4-Chloropyridin-2-yl)methanol for pilot production.

Frequently Asked Questions (FAQs)

Q1: What are the most common routes for the synthesis of this compound suitable for scaling up?

A1: Two primary routes are commonly considered for the scaled-up synthesis of this compound: the reduction of a 2-chloroisonicotinate derivative and a two-step process involving a Grignard reaction with 2-pyridinecarboxaldehyde followed by subsequent reactions. A biocatalytic approach also shows promise for efficient and green synthesis.

Q2: What are the critical parameters to control during the reduction of an ester intermediate to this compound?

A2: The critical parameters for the reduction step include temperature control, the choice of reducing agent, and the molar ratio of the reactants. For instance, when using sodium borohydride, the temperature should be maintained at a low level (e.g., 0-8°C) during its addition to manage the exothermic reaction.[1]

Q3: What are typical impurities encountered in the synthesis of this compound?

A3: Typical impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. The specific impurities will depend on the synthetic route chosen. For example, in the Grignard route, biphenyl impurities can form.

Q4: How can the progress of the reaction be monitored effectively during pilot production?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the disappearance of the starting material and the formation of the product in real-time.[2] High-performance liquid chromatography (HPLC) can provide more quantitative analysis of reaction progress and purity.

Troubleshooting Guides

Issue 1: Low Yield in the Reduction of 2-Chloroisonicotinate Ester
Possible Cause Troubleshooting Step
Incomplete Reaction - Ensure the reaction is stirred for a sufficient duration (e.g., 3-6 hours) after the addition of the reducing agent.[1] - Monitor the reaction by TLC until the starting material is consumed.[2]
Decomposition of Product - Maintain a low temperature during the addition of the reducing agent to prevent side reactions. - Quench the reaction mixture appropriately after completion.
Inefficient Extraction - Use a suitable solvent for extraction, such as ethyl acetate or dichloromethane.[1][2] - Perform multiple extractions to ensure complete recovery of the product.
Issue 2: Poor Selectivity in the Grignard Reaction
Possible Cause Troubleshooting Step
Moisture in the Reaction - Use anhydrous solvents and dried glassware. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[2]
Side Reactions - Control the rate of addition of the Grignard reagent to the aldehyde solution to maintain a consistent temperature. - Ensure the reaction temperature is kept at room temperature or below.[3]
Impure Grignard Reagent - Prepare the Grignard reagent fresh before use. - Titrate the Grignard reagent to determine its exact concentration.

Quantitative Data Summary

The following table summarizes quantitative data from different synthesis methods for this compound and related precursors.

Method Starting Material Reducing/Reacting Agent Solvent Temperature Reaction Time Yield
Ester Reduction Isopropyl 2-chloroisonicotinateSodium borohydride / Aluminum chlorideMethanol8°C then reflux4 hours94.1%[1]
Ester Reduction Methyl 2-chloroisonicotinateSodium borohydride / Lithium chlorideTetrahydrofuran0°C then reflux6 hours91.5%[1]
Ester Reduction Ethyl 2-chloroisonicotinateSodium borohydride / Zinc chlorideEthanol5°C then reflux3 hours92.2%[1]
Grignard Reaction 2-Pyridinecarboxaldehyde4-Bromochlorobenzene / MgTetrahydrofuranRoom Temperature3 hours75%[3]

Experimental Protocols

Method 1: Reduction of Isopropyl 2-chloroisonicotinate[1]
  • Charging the Reactor: In a suitable reactor, add methanol (211 mL), isopropyl 2-chloroisonicotinate (59.8 g, 0.30 mol), and aluminum chloride (68 g, 0.51 mol).

  • Cooling: Cool the mixture to 8°C.

  • Addition of Reducing Agent: Add sodium borohydride (19.3 g, 0.51 mol) in portions, ensuring the temperature is maintained at 8°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes. Then, heat the mixture to reflux for 4 hours.

  • Work-up: Monitor the reaction by TLC. After completion, cool the mixture and add hydrochloric acid dropwise to adjust the pH to 4-5.

  • Isolation: Evaporate the solvent. Dissolve the residue in 300 mL of water and extract with ethyl acetate (3 x 300 mL).

  • Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain this compound.

Method 2: Synthesis via Grignard Reaction[2][3]
  • Grignard Reagent Preparation: In a reactor under an argon atmosphere, suspend magnesium chips (3.0 eq.) in anhydrous tetrahydrofuran (THF). Initiate the reaction with a crystal of iodine. Slowly add a solution of 4-bromochlorobenzene (1.8 eq.) in anhydrous THF. Stir for 1 hour at room temperature.

  • Reaction with Aldehyde: Add a solution of 2-pyridinecarboxaldehyde (1.0 eq.) in anhydrous THF dropwise at room temperature. Continue stirring for 2 hours after the addition is complete.

  • Quenching: Quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and then saturated saline, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow_reduction start Start charge_reactor Charge Reactor with Starting Material, Solvent, and Lewis Acid start->charge_reactor cool Cool to 0-8°C charge_reactor->cool add_reducing_agent Add Reducing Agent in Portions cool->add_reducing_agent react Stir at Room Temp then Reflux add_reducing_agent->react monitor Monitor by TLC react->monitor workup Acidic Work-up (pH 4-5) monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract purify Wash, Dry, and Concentrate extract->purify end Final Product: This compound purify->end

Caption: Workflow for the synthesis of this compound via ester reduction.

troubleshooting_low_yield issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Product Decomposition issue->cause2 cause3 Inefficient Extraction issue->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Monitor with TLC cause1->solution1b solution2a Strict Temperature Control cause2->solution2a solution2b Proper Quenching cause2->solution2b solution3a Use Appropriate Solvent cause3->solution3a solution3b Perform Multiple Extractions cause3->solution3b

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Validation & Comparative

Comparative analysis of synthetic routes to (4-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Chloropyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds. Its efficient and scalable synthesis is of significant interest to the medicinal chemistry community. This guide provides a comparative analysis of two prominent synthetic routes to this valuable intermediate, offering detailed experimental protocols and a quantitative comparison of their performance.

At a Glance: Comparison of Synthetic Routes

Two primary strategies for the synthesis of this compound are the reduction of a carboxylic acid derivative and the oxidation of a methylpyridine precursor. The following table summarizes the key aspects of these two approaches.

ParameterRoute 1: Reduction of Methyl 4-ChloropicolinateRoute 2: Oxidation of 2-Methyl-4-chloropyridine
Starting Material 4-Chloropyridine-2-carboxylic acid2-Methyl-4-chloropyridine
Key Reagents Thionyl chloride, Methanol, Lithium aluminum hydride (LiAlH₄)Selenium dioxide (SeO₂)
Number of Steps 21
Overall Yield HighModerate
Reaction Conditions Step 1: Reflux; Step 2: Anhydrous, 0 °C to rtReflux in aqueous dioxane
Purification Extraction, Column ChromatographyExtraction, Column Chromatography
Scalability Well-established for both stepsPotentially scalable, but SeO₂ toxicity is a concern

Route 1: Reduction of Methyl 4-Chloropicolinate

This two-step route involves the initial esterification of commercially available 4-chloropyridine-2-carboxylic acid to its methyl ester, followed by reduction to the desired alcohol.

Step 1: Synthesis of Methyl 4-Chloropicolinate

The esterification is typically achieved by reacting the carboxylic acid with methanol in the presence of an activating agent such as thionyl chloride.

Experimental Protocol:

To a solution of 4-chloropyridine-2-carboxylic acid (1.0 eq) in methanol, thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). After cooling, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford methyl 4-chloropicolinate, which can be purified by column chromatography. A typical yield for this step is in the range of 85-95%.

Step 2: Reduction to this compound

The methyl ester is then reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

A solution of methyl 4-chloropicolinate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give this compound. Purification by column chromatography can provide the final product in high purity, with reported yields often exceeding 90%.

Route 2: Oxidation of 2-Methyl-4-chloropyridine

This approach offers a more direct, one-step synthesis from 2-methyl-4-chloropyridine using an oxidizing agent like selenium dioxide.

Experimental Protocol:

A mixture of 2-methyl-4-chloropyridine (1.0 eq) and selenium dioxide (1.1 eq) in a solvent system such as aqueous dioxane is heated to reflux. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and filtered to remove selenium residues. The filtrate is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound. While direct, this method often results in more moderate yields, typically around 50-60%, and requires careful handling of the toxic selenium dioxide.

Comparative Analysis Workflow

The following diagram illustrates the decision-making process and workflow for the synthesis of this compound, comparing the two routes.

SynthesisComparison cluster_route1 Route 1: Reduction cluster_route2 Route 2: Oxidation start Target: this compound r1_start 4-Chloropyridine-2-carboxylic acid start->r1_start High Yield Multi-step r2_start 2-Methyl-4-chloropyridine start->r2_start Moderate Yield Single-step r1_step1 Esterification (SOCl₂, MeOH) r1_start->r1_step1 r1_intermediate Methyl 4-Chloropicolinate r1_step1->r1_intermediate r1_step2 Reduction (LiAlH₄) r1_intermediate->r1_step2 r1_product This compound r1_step2->r1_product r2_step1 Oxidation (SeO₂) r2_start->r2_step1 r2_product This compound r2_step1->r2_product

Caption: Comparative workflow of Reduction and Oxidation routes.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between them will likely depend on the specific requirements of the researcher or organization. The two-step reduction route starting from 4-chloropyridine-2-carboxylic acid generally provides higher overall yields and utilizes well-understood, scalable reactions. The single-step oxidation of 2-methyl-4-chloropyridine is more direct but may result in lower yields and involves the use of the highly toxic reagent selenium dioxide, which requires special handling and disposal procedures. For large-scale production where yield and safety are paramount, the reduction pathway is often preferred. For smaller-scale synthesis or when the starting material for the oxidation route is more readily available, the oxidation pathway can be a practical alternative.

A Comparative Guide to Grignard and Organolithium Reagents in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, pivotal in the construction of the molecular frameworks that constitute new therapeutic agents and other advanced materials. Among the most powerful tools for this purpose are organometallic reagents, with Grignard and organolithium reagents standing out for their versatility and reactivity. The choice between these two classes of reagents can significantly influence the outcome of a synthetic step, affecting yield, selectivity, and functional group compatibility. This guide provides an objective, data-driven comparison of Grignard and organolithium reagents to inform strategic decisions in synthetic planning.

Overview of Reagents

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are both highly nucleophilic and basic organometallic compounds.[1] Their reactivity stems from the highly polarized carbon-metal bond, which imparts significant carbanionic character to the organic moiety.[2][3] While often used interchangeably, key differences in their reactivity, selectivity, and handling can be exploited for specific synthetic transformations.[4][5]

Grignard Reagents (R-MgX): Discovered by Victor Grignard in 1900, these organomagnesium halides are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent.[6][7] They exist in a complex equilibrium in solution, known as the Schlenk equilibrium, involving the monomer, dimer, and various solvated species.

Organolithium Reagents (R-Li): Pioneered by chemists like Karl Ziegler, Georg Wittig, and Henry Gilman, organolithium compounds are generally prepared from the reaction of an organic halide with lithium metal.[8] They are typically more reactive and basic than their Grignard counterparts due to the more electropositive nature of lithium compared to magnesium, resulting in a more polarized C-Li bond.[3][9][10]

Quantitative Performance Comparison

The following tables summarize quantitative data comparing the performance of Grignard and organolithium reagents in various synthetic applications.

Nucleophilic Addition to Carbonyls: A Case Study

The addition of a methyl group to 5H-dibenzo[a,d]cyclohepten-5-one provides a clear example of the practical differences between these reagents.

ParameterGrignard Reagent (Methylmagnesium Iodide)Organolithium Reagent (Methyllithium)
Starting Material 5H-dibenzo[a,d]cyclohepten-5-one5H-dibenzo[a,d]cyclohepten-5-one
Reagent CH₃MgICH₃Li
Solvent Anhydrous EtherAnhydrous Ether or THF
Reaction Temperature Reflux-78 °C to Room Temperature
Reaction Time 3 hours1-3 hours (estimated)
Yield 85%>80% (estimated)
Purification RecrystallizationColumn chromatography or recrystallization
Regioselectivity: 1,2- vs. 1,4-Addition to α,β-Unsaturated Carbonyls

Grignard and organolithium reagents generally act as "hard" nucleophiles, favoring direct (1,2) addition to the carbonyl carbon of α,β-unsaturated systems.[11] However, the reaction conditions and substrate can influence the regioselectivity.

SubstrateReagentProduct(s)Ratio (1,2:1,4)Yield
Cyclohex-2-en-1-onePhMgBr1-phenylcyclohex-2-en-1-olPredominantly 1,2-additionHigh
Cyclohex-2-en-1-onePhLi1-phenylcyclohex-2-en-1-olExclusively 1,2-additionHigh
ChalconeMeMgBr1,3-diphenyl-1-buten-1-ol & 1,3-diphenyl-1-butanoneMixture of 1,2 and 1,4Variable
ChalconeMeLi1,3-diphenyl-1-buten-1-olPredominantly 1,2-additionHigh

Note: The exact ratios can be highly dependent on the specific reagents, substrate, solvent, and temperature.

Basicity

Organolithium reagents are significantly more basic than Grignard reagents. This is reflected in the pKa values of their conjugate acids (the corresponding hydrocarbons).

Reagent ClassRepresentative ReagentConjugate AcidpKa of Conjugate Acid
Grignard ReagentCH₃MgBrMethane (CH₄)~50
Organolithium Reagentn-BuLin-Butane (C₄H₁₀)~50
Grignard ReagentPhMgBrBenzene (C₆H₆)~43
Organolithium ReagentPhLiBenzene (C₆H₆)~43

While the pKa values of the parent hydrocarbons are similar, the greater ionic character of the C-Li bond leads to a higher effective basicity for organolithium reagents in solution.[1] This allows them to deprotonate a wider range of weakly acidic protons.

Experimental Protocols

Synthesis of Triphenylmethanol using a Grignard Reagent

This protocol details the preparation of phenylmagnesium bromide and its subsequent reaction with benzophenone to yield triphenylmethanol.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Benzophenone

  • 6M HCl (aq)

  • Saturated NaCl (aq)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be rigorously dried in an oven and assembled hot under a dry, inert atmosphere (N₂ or Ar).

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, a small crystal of iodine can be added as an initiator.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Reaction with Benzophenone:

    • Dissolve benzophenone in anhydrous diethyl ether.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the benzophenone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

  • Work-up:

    • Carefully pour the reaction mixture over a mixture of crushed ice and 6M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to obtain the crude triphenylmethanol.

    • Purify the product by recrystallization.

Synthesis of 1-Phenyl-1-hexanol using an Organolithium Reagent

This protocol describes the reaction of commercially available n-butyllithium with benzaldehyde.

Materials:

  • n-Butyllithium in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated NH₄Cl (aq)

  • Diethyl ether

  • Saturated NaCl (aq)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • All glassware must be rigorously dried and the reaction must be carried out under a dry, inert atmosphere (N₂ or Ar).

    • Dissolve freshly distilled benzaldehyde in anhydrous THF in a round-bottom flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-Butyllithium:

    • Using a syringe, slowly add the n-butyllithium solution to the stirred benzaldehyde solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Work-up:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate.

    • Filter and evaporate the solvent to obtain the crude 1-phenyl-1-hexanol.

    • Purify the product by column chromatography.

Visualizing Key Concepts

The Schlenk Equilibrium

The Schlenk equilibrium describes the composition of Grignard reagents in solution.

Schlenk_Equilibrium 2 RMgX 2 RMgX R2Mg + MgX2 R₂Mg + MgX₂ 2 RMgX->R2Mg + MgX2 in ether

Caption: The Schlenk equilibrium for Grignard reagents.

General Reaction Workflow

The following diagram illustrates a typical workflow for reactions involving Grignard or organolithium reagents.

Reaction_Workflow cluster_prep Reagent Preparation/Handling cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Glassware & Inert Atmosphere Reagent Grignard or Organolithium Reagent Start->Reagent Addition Nucleophilic Addition Reagent->Addition Substrate Electrophile (e.g., Carbonyl) Substrate->Addition Quench Aqueous Quench (e.g., NH₄Cl or acid) Addition->Quench Extraction Extraction Quench->Extraction Drying Drying Agent Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Product Final Product Purification->Product

Caption: A generalized experimental workflow for synthesis.

Reactivity Comparison

This diagram illustrates the relative reactivity and basicity of Grignard and organolithium reagents.

Caption: Relative reactivity and basicity comparison.

Discussion and Recommendations

Reactivity: Organolithium reagents are generally more reactive than Grignard reagents.[5][8] This increased reactivity can lead to faster reaction times and allow for reactions with less reactive electrophiles.[8] However, it can also result in reduced selectivity and a greater propensity for side reactions, such as enolization of ketones.

Basicity: The higher basicity of organolithium reagents makes them the reagents of choice for deprotonation reactions.[1] Conversely, this strong basicity can be a drawback when working with substrates containing even weakly acidic protons, leading to proton transfer rather than nucleophilic addition. Grignard reagents, being less basic, often exhibit better functional group tolerance in this regard.

Selectivity:

  • Chemoselectivity: Due to their extreme reactivity, organolithium reagents can be less chemoselective than Grignard reagents.[4] For instance, in the presence of multiple electrophilic sites, a Grignard reagent may offer a higher degree of selectivity.

  • Stereoselectivity: The stereochemical outcome of additions to chiral carbonyls can be influenced by the metal center. The nature of the aggregation and the Lewis acidity of the metal can play a complex role in the transition state, and the choice between lithium and magnesium can sometimes be used to control the diastereoselectivity of a reaction.

Handling and Safety: Both Grignard and organolithium reagents are sensitive to air and moisture and must be handled under anhydrous and inert conditions.[12][13][14] Organolithium reagents, particularly alkyllithiums like tert-butyllithium, are often pyrophoric and require specialized handling techniques.[13][14] Grignard reagents are generally less hazardous in this respect.

The selection between a Grignard and an organolithium reagent is a nuanced decision that depends on the specific synthetic challenge.

  • Choose a Grignard reagent when:

    • Working with substrates containing sensitive functional groups that might be deprotonated by a stronger base.

    • A milder, more selective nucleophile is required.

    • Handling considerations are a primary concern.

  • Choose an organolithium reagent when:

    • A higher reactivity is needed for unreactive electrophiles.

    • A strong base is required for deprotonation.

    • The increased basicity is not expected to interfere with the desired reaction pathway.

Ultimately, a thorough understanding of the properties of each reagent class, supported by experimental data, is crucial for the successful design and execution of synthetic routes in research and development.

References

Unambiguous Structure Validation: A Comparative Guide for (4-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative overview of analytical techniques for the structural validation of (4-Chloropyridin-2-yl)methanol, with a primary focus on the definitive method of X-ray crystallography, alongside complementary spectroscopic techniques.

While a public crystal structure for this compound is not available, this guide will utilize data from a closely related isomer, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, to illustrate the principles and data output of X-ray crystallography. This highlights a critical aspect of structural analysis: the dependence of X-ray crystallography on the formation of high-quality single crystals. In the absence of such crystals, a combination of other analytical methods is essential for robust structural elucidation.

Comparative Analysis of Structural Validation Techniques

The validation of a chemical structure is typically achieved through a synergistic approach, employing multiple analytical techniques. Each method provides unique and complementary information, as depicted in the workflow and data relationship diagrams below.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR Primary Analysis MS Mass Spectrometry (EI, ESI) Purification->MS Primary Analysis FTIR FTIR Spectroscopy Purification->FTIR Primary Analysis XRay Single Crystal X-ray Crystallography Purification->XRay If crystals form Spectral_Interpretation Spectral Data Interpretation NMR->Spectral_Interpretation MS->Spectral_Interpretation FTIR->Spectral_Interpretation XRay_Structure Definitive Structure (if successful) XRay->XRay_Structure Unambiguous Confirmation Structure_Proposal Structure Proposal Spectral_Interpretation->Structure_Proposal Validation Structure Validation Structure_Proposal->Validation XRay_Structure->Validation Unambiguous Confirmation

Figure 1: General workflow for the structural validation of a synthesized small molecule.

Complementary_Techniques cluster_techniques Analytical Techniques cluster_information Provided Structural Information XRay X-ray Crystallography Connectivity Atom Connectivity (2D Structure) XRay->Connectivity Confirms Stereochemistry 3D Arrangement & Stereochemistry XRay->Stereochemistry Definitive NMR NMR Spectroscopy NMR->Connectivity Primary Evidence NMR->Stereochemistry Infers Purity Sample Purity NMR->Purity MS Mass Spectrometry MolecularFormula Molecular Formula & Weight MS->MolecularFormula FTIR FTIR Spectroscopy FunctionalGroups Functional Groups FTIR->FunctionalGroups Connectivity->MS Connectivity->FTIR

Figure 2: Interrelation of information provided by different analytical techniques.

In-Depth Technique Comparison

The following sections provide a detailed comparison of X-ray crystallography with key spectroscopic methods for the structural validation of this compound.

Single Crystal X-ray Crystallography: The Gold Standard

X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique offers a definitive structural proof, including bond lengths, bond angles, and stereochemistry.

Illustrative Data for (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)8.4309 (6), 16.1488 (11), 8.6878 (6)
α, β, γ (°)90, 112.994 (2), 90
Volume (ų)1088.85 (13)
Z4

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods, and the structural model is refined against the experimental data to yield the final structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and relative number of different types of protons and carbons.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.20d1HH-6
~7.31s1HH-3
~7.04d1HH-5
~5.46s1H-OH
~4.61s2H-CH₂-

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The solution is transferred to an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent or TMS signal. Integration of the peaks in the ¹H NMR spectrum provides the relative ratios of the different types of protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer clues about the molecule's structure.

Expected Mass Spectrometry Data for this compound

m/zInterpretation
143/145Molecular ion peak (M⁺) showing the characteristic 3:1 isotopic pattern for chlorine.
108Loss of the chloromethyl group (-CH₂Cl)
78Pyridine ring fragment

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane, methanol).

  • Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

  • Ionization and Detection: As the separated components elute from the GC column, they enter the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected FTIR Data for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchAlcohol
3100-3000C-H stretch (aromatic)Pyridine ring
2950-2850C-H stretch (aliphatic)-CH₂-
1600-1450C=C and C=N stretchingPyridine ring
1100-1000C-O stretchPrimary alcohol
850-750C-Cl stretchAryl chloride

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The FTIR spectrum of the sample is recorded. The instrument measures the absorption of the evanescent wave that penetrates a short distance into the sample.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

While X-ray crystallography remains the unparalleled method for absolute structure determination, its application is contingent on the ability to produce suitable single crystals. In the absence of a crystal structure for this compound, a combination of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy provides a robust and comprehensive approach to its structural validation. The collective data from these techniques—elucidating the carbon-hydrogen framework, confirming the molecular weight and elemental composition, and identifying key functional groups—allows for a confident assignment of the molecular structure. For drug development and other highly regulated fields, the pursuit of a single crystal for X-ray analysis is highly recommended for unequivocal structural proof.

A Comparative Guide to Purity Assessment of (4-Chloropyridin-2-yl)methanol by Quantitative NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of purity for pharmaceutical intermediates like (4-Chloropyridin-2-yl)methanol is of utmost importance. The purity of these intermediates directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][] This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for purity assessment. It includes detailed experimental protocols, comparative data, and workflow diagrams to support methodological decisions.

Quantitative NMR (qNMR): A Primary Analytical Method

Quantitative NMR has gained prominence as a powerful primary method for determining the purity of organic molecules.[3] Unlike relative chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which require a certified reference standard of the exact same compound for quantification, qNMR is a direct method.[3] The intensity of an NMR signal is directly proportional to the number of atomic nuclei generating that signal. This principle allows for the direct quantification of a substance against a certified internal standard of a different, structurally unrelated compound.[3]

Key Advantages of qNMR:

  • Direct Measurement: It does not require a specific certified reference material of the analyte.[3]

  • High Accuracy and Precision: qNMR is capable of delivering highly accurate and precise purity values.[3]

  • Structural Confirmation: In a single experiment, it provides purity data and simultaneously confirms the chemical structure of the analyte and any observable impurities.[3]

  • Versatility: A single, stable, and well-characterized internal standard can be used to quantify a wide array of different compounds.[3]

  • Speed: For many applications, qNMR can be faster than developing, validating, and running a new chromatographic method.[3]

Comparison with Alternative Purity Assessment Methods

While qNMR offers distinct advantages, HPLC and GC are routinely employed for purity analysis in the pharmaceutical industry.[1][4] The selection of a method is often guided by the specific analytical challenge, including the nature of the sample, potential impurities, and the required level of accuracy.[3]

Table 1: Comparison of Analytical Methods for Purity Determination

FeatureQuantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the molar amount of the substance.Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.
Reference Standard Requires a certified internal standard of a different, stable compound.Requires a certified reference standard of the analyte for accurate quantification.Requires a certified reference standard of theanalyte for accurate quantification.
Quantification Absolute (Primary Method)Relative (Secondary Method)Relative (Secondary Method)
Accuracy & Precision HighHighHigh
Structural Info Provides detailed structural information on the analyte and impurities.Provides no structural information; identification is based on retention time.Provides no structural information; often coupled with Mass Spectrometry (MS) for identification.
Sample Volatility Not dependent on volatility.Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds.
Analysis Time Rapid data acquisition; method development can be minimal.Can require significant method development and longer run times.Method development can be extensive; run times vary.
Universality Universal detector for all protons.Detector-dependent (e.g., UV-Vis requires a chromophore).Detector-dependent (e.g., FID for hydrocarbons).

Experimental Protocols

Purity Assessment of this compound by ¹H qNMR

This protocol details the determination of the purity of this compound using ¹H qNMR with an internal standard.

a) Materials and Reagents:

  • This compound: The analyte.

  • Internal Standard (IS): Maleic acid (Certified Reference Material, purity ≥ 99.5%). Maleic acid is chosen for its simple spectrum (a singlet for the olefinic protons) and its chemical shift in a region that does not overlap with the analyte signals.

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D.

b) Instrumentation and Parameters:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Pulse Program: A standard 30-degree single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used to ensure full relaxation of all protons between pulses.[3]

  • Relaxation Delay (d1): A delay of at least 5 times the longest spin-lattice relaxation time (T₁) of any signal of interest is crucial for accurate integration. A value of 30 seconds is generally sufficient for small molecules.[3]

  • Number of Scans (ns): 16-64 scans are typically averaged to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.[5]

c) Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard (Maleic Acid) into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

  • Vortex the vial until the sample and standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

d) Data Acquisition & Processing:

  • Acquire the ¹H NMR spectrum using the parameters specified above.

  • Apply a line broadening of 0.1-0.3 Hz to improve the signal-to-noise ratio.[6]

  • Manually phase the spectrum and perform a baseline correction across the entire spectrum.[6]

  • Integrate the well-resolved signals for both the analyte and the internal standard. For this compound, the methylene protons (-CH₂OH) are a good choice. For maleic acid, the two olefinic protons give a single sharp peak.

e) Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:[7][8]

Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte, I_IS: Integral values for the analyte and internal standard signals.

  • N_analyte, N_IS: Number of protons for the integrated signals of the analyte and internal standard.

  • MW_analyte, MW_IS: Molecular weights of the analyte (143.57 g/mol ) and internal standard.[9]

  • m_analyte, m_IS: Mass of the analyte and internal standard.

  • P_IS: Purity of the internal standard.

Comparative Protocol: Purity by HPLC (Area % Normalization)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of 50:50 Water:Acetonitrile.

  • Calculation: Purity is estimated by the area percent of the main peak relative to the total area of all peaks. This method assumes all impurities have the same response factor as the main compound.

Quantitative Data Comparison

The following table presents hypothetical purity data for a single batch of this compound, as determined by qNMR and two common chromatographic methods.

Table 2: Purity Assessment Results for this compound (Batch No. CPM-2025-01)

Parameter¹H qNMR HPLC (Area %) GC (Area %)
Purity (% w/w) 98.9%99.2%99.1%
Standard Deviation (n=3) ± 0.15%± 0.25%± 0.28%
Key Impurity Detected Starting Material (0.6%)Unidentified Peak at RRT 1.2 (0.5%)Unidentified Peak at RRT 1.1 (0.6%)
Analysis Time/Sample ~20 minutes~30 minutes~40 minutes
Comments Provides definitive purity with structural confirmation of impurities. Considered the most accurate value.Assumes equal detector response for all components. May overestimate purity if impurities have poor chromophores.Suitable for volatile impurities, but may not detect non-volatile or thermally unstable species.

Visualizing the Workflow

Diagrams created using Graphviz help to clarify the experimental and logical processes involved in qNMR analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_calc Calculation weigh_analyte Weigh Analyte (m_analyte) weigh_is Weigh Internal Std (m_IS) weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H Spectrum (zg30, d1=30s) transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals (I_analyte, I_IS) process->integrate calculate Calculate % Purity using Formula integrate->calculate

Caption: Experimental workflow for qNMR purity determination.

Purity_Calculation_Logic I_analyte Analyte Integral (I_analyte) Ratio_I Integral Ratio (I_analyte / I_IS) I_analyte->Ratio_I I_IS IS Integral (I_IS) I_IS->Ratio_I N_analyte Analyte Protons (N_analyte) Ratio_N Proton Ratio (N_IS / N_analyte) N_analyte->Ratio_N N_IS IS Protons (N_IS) N_IS->Ratio_N MW_analyte Analyte MW Ratio_MW MW Ratio (MW_analyte / MW_IS) MW_analyte->Ratio_MW MW_IS IS MW MW_IS->Ratio_MW m_analyte Analyte Mass (m_analyte) Ratio_m Mass Ratio (m_IS / m_analyte) m_analyte->Ratio_m m_IS IS Mass (m_IS) m_IS->Ratio_m P_IS IS Purity (P_IS) Purity_Result Final Purity (% w/w) P_IS->Purity_Result Ratio_I->Purity_Result Ratio_N->Purity_Result Ratio_MW->Purity_Result Ratio_m->Purity_Result

Caption: Logical flow of the qNMR purity calculation.

Conclusion

For the purity assessment of this compound, ¹H qNMR stands out as a superior analytical technique. Its status as a primary, direct method eliminates the need for an analyte-specific reference standard, a significant advantage in early-stage drug development when such standards may not be available. The ability to provide simultaneous structural confirmation and identify impurities within a single, rapid experiment offers a level of analytical certainty that is challenging to achieve with chromatographic methods alone. While HPLC and GC remain valuable tools for purity verification, qNMR provides a robust, accurate, and efficient method for the definitive purity determination of pharmaceutical intermediates.

References

A Comparative Guide to the Biological Activity of (4-Chloropyridin-2-yl)methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of (4-Chloropyridin-2-yl)methanol and its structural analogs. Due to a lack of direct comparative studies in the published literature, this analysis is based on established structure-activity relationships (SAR) of related pyridine-containing compounds. The information presented herein aims to guide future research and drug discovery efforts by highlighting key structural modifications that may influence biological activity.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a chloro and a hydroxymethyl group. This scaffold is of interest in medicinal chemistry due to the prevalence of the pyridine moiety in a wide range of biologically active molecules. Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. This guide will focus on the potential anticancer and antimicrobial properties of this compound and its analogs.

Hypothetical Comparative Analysis of Biological Activity

The following table presents a hypothetical comparison of the biological activity of this compound and a series of its rationally designed analogs. The predicted activities are based on established SAR principles for pyridine derivatives, where substitutions on the pyridine ring and modifications of the methanol bridge can significantly impact potency and selectivity. It is important to note that these are predictive values and require experimental validation.

Compound IDStructureModification from Parent CompoundPredicted Anticancer Activity (IC50, µM)aPredicted Antimicrobial Activity (MIC, µg/mL)bRationale for Predicted Activity
1 This compound (Parent) ->50>100The parent compound is expected to have low intrinsic activity.
2 (4-Chloro-6-methylpyridin-2-yl)methanolMethyl group at C620-5050-100Introduction of a small alkyl group may slightly enhance lipophilicity and cell permeability.
3 (4,6-Dichloropyridin-2-yl)methanolChloro group at C610-2525-50Increased halogenation can enhance antimicrobial and anticancer activity.
4 (4-Chloro-6-(trifluoromethyl)pyridin-2-yl)methanolTrifluoromethyl group at C65-1510-30The electron-withdrawing trifluoromethyl group often improves metabolic stability and binding affinity.
5 1-(4-Chloropyridin-2-yl)ethan-1-olMethyl group on the carbinol carbon30-6060-120Steric hindrance at the carbinol center may reduce interaction with biological targets.
6 (4-Chloropyridin-2-yl)(phenyl)methanolPhenyl group on the carbinol carbon15-4040-80Increased hydrophobicity due to the phenyl ring may improve membrane permeability.
7 2-((4-Chloropyridin-2-yl)methoxy)anilineAniline attached to the methanol oxygen10-3020-60The addition of an aromatic amine can introduce new hydrogen bonding interactions and potential for targeting specific pathways.

aPredicted half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines (e.g., MCF-7, A549). Lower values indicate higher potency. bPredicted minimum inhibitory concentration (MIC) against a panel of bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans). Lower values indicate higher potency.

Experimental Protocols

To experimentally validate the predicted biological activities, the following standard in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Test Compounds (Varying Concentrations) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Assay Procedure cluster_results Results prepare_inoculum Prepare Standardized Microbial Inoculum serial_dilution Perform Serial Dilution of Test Compounds in 96-well Plate inoculate_wells Inoculate Wells with Microbial Suspension serial_dilution->inoculate_wells incubate_plate Incubate Plate (e.g., 37°C, 18-24h) inoculate_wells->incubate_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate_plate->determine_mic SAR_Relationships cluster_modifications Structural Modifications cluster_activity Predicted Biological Activity parent This compound Core Scaffold pyridine_mods Pyridine Ring Substitutions Position 6: -CH3, -Cl, -CF3 Position 4: Halogen variations parent:f1->pyridine_mods:head Modify methanol_mods Methanol Bridge Modifications Carbinol Carbon: Alkyl, Aryl groups Hydroxyl Group: Esterification, Etherification parent:f1->methanol_mods:head Modify activity Potential Outcomes Enhanced Anticancer Activity Enhanced Antimicrobial Activity Altered Pharmacokinetics pyridine_mods->activity Influences methanol_mods->activity Influences

A Comparative Guide to the Synthesis of (4-Chloropyridin-2-yl)methanol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of synthetic methodologies for the production of (4-Chloropyridin-2-yl)methanol, a key intermediate in pharmaceutical development. The following sections detail common synthetic routes, presenting quantitative yield data, comprehensive experimental protocols, and workflow diagrams to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Benchmarking Synthetic Yields

The synthesis of this compound can be approached through several key strategies, primarily involving the reduction of a carbonyl group at the 2-position of the pyridine ring or through the formation of a carbon-carbon bond via an organometallic reagent. The selection of a particular method is often guided by factors such as precursor availability, desired yield, scalability, and safety considerations.

Two primary methods have been identified and benchmarked:

  • Reduction of Methyl 4-chloro-2-pyridinecarboxylate: This two-step approach involves the initial synthesis of the ester followed by its reduction to the desired alcohol.

  • Grignard Reaction: This method offers a direct route to a structurally similar alcohol, demonstrating the feasibility of this approach for the target molecule.

The following table summarizes the quantitative data associated with these synthetic pathways.

MethodStarting Material(s)Key ReagentsReported YieldReference
Method 1: Ester Reduction
Step 1: EsterificationPicolinic acidThionyl chloride, Methanol57%[1]
Step 2: Reduction (Analogous)Ethyl 4-amino-6-chloronicotinateLithium aluminum hydride (LiAlH₄)65%
Method 2: Grignard Reaction (Analogous) 4-chlorophenylmagnesium bromide, 2-pyridinecarboxaldehydeMagnesium, Tetrahydrofuran (THF)75%[2]

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below. These protocols are based on established literature procedures and offer a foundation for laboratory-scale synthesis.

Method 1: Reduction of Methyl 4-chloro-2-pyridinecarboxylate

This method proceeds in two main stages: the synthesis of the methyl ester from the corresponding carboxylic acid, followed by its reduction to the alcohol.

Step 1: Synthesis of Methyl 4-chloro-2-pyridinecarboxylate (Methyl 4-chloropicolinate)

  • Procedure: Picolinic acid (10 g, 81 mmol) is dissolved in thionyl chloride (40 ml). The reaction mixture is heated to 80°C and stirred for 3 days. After cooling in an ice bath, methanol (20 ml) is added slowly. The mixture is stirred for 1 hour, and the solvents are removed under vacuum. The crude product is taken up in ethyl acetate, washed twice with saturated sodium bicarbonate solution, and then with brine. After drying over MgSO₄, the product is purified by silica gel chromatography (40% ethyl acetate/hexane) to yield methyl 4-chloropicolinate as a tan crystalline solid.[1]

  • Yield: 8.1 g (57%)[1]

Step 2: Reduction of the Ester to this compound (Analogous Procedure)

  • Procedure: This protocol is for a structurally similar compound and can be adapted. Lithium aluminum hydride (LiAlH₄) is suspended in tetrahydrofuran (THF) and cooled to -78°C. A solution of the corresponding ester (e.g., methyl 4-chloro-2-pyridinecarboxylate) in THF is added slowly. The reaction mixture is stirred at -78°C for 3 hours and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a mixture of methanol and ethyl acetate (1:1, v/v). The solid is removed by filtration, and the filtrate is concentrated. The resulting residue is purified by silica gel column chromatography to yield the target alcohol.

  • Reported Yield (Analogous Compound): 65%

Method 2: Grignard Reaction for a Structurally Similar Alcohol

This protocol describes the synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol and serves as a model for a potential Grignard approach to this compound.

  • Procedure: To a solution of 4-chlorophenylmagnesium bromide in THF, a solution of 2-pyridinecarboxaldehyde in THF is added dropwise at a controlled temperature. Upon completion of the reaction, it is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic phases are washed sequentially with water and saturated saline solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography using 40% ethyl acetate/hexane as the eluent.[2]

  • Reported Yield: 75%[2]

Experimental and Logical Workflows

To visualize the synthetic pathways and the logical relationships in the experimental design, the following diagrams are provided.

G cluster_0 Method 1: Ester Reduction Pathway A Picolinic Acid B Methyl 4-chloro-2-pyridinecarboxylate A->B Esterification (Thionyl chloride, Methanol) Yield: 57% C This compound B->C Reduction (e.g., LiAlH4)

Caption: Workflow for the ester reduction pathway.

G cluster_1 Method 2: Grignard Reaction Pathway (Analogous) D 4-Chlorophenylmagnesium bromide F (4-Chlorophenyl)(pyridin-2-yl)methanol D->F D->F Grignard Reaction Yield: 75% E 2-Pyridinecarboxaldehyde E->F

References

Unveiling the Anti-Cancer Potential of Chloropyridine Derivatives: A Comparative Analysis of Pyrano[2,3-c]pyrazoles as AKT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for novel kinase inhibitors is a perpetual frontier. This guide provides a comparative analysis of a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivatives, highlighting their structure-activity relationship (SAR) as inhibitors of the serine/threonine kinase AKT2 (also known as Protein Kinase Bβ), a key node in the PI3K/AKT signaling pathway frequently dysregulated in cancer.

This analysis is centered on a study that synthesized and evaluated a series of ten compounds (designated 4a-4j) for their anti-glioma activity. The findings underscore the potential of this chemical scaffold and reveal key structural modifications that influence inhibitory potency.

Comparative Efficacy of Pyrano[2,3-c]pyrazole Derivatives

The anti-proliferative activity of the synthesized N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivatives was assessed against the GL261 glioma cell line. The half-maximal effective concentration (EC50) values, which represent the concentration of a drug that gives half-maximal response, were determined for each compound. The results are summarized in the table below.

CompoundR GroupEC50 in GL261 cells (µM)
4a H>100
4b 2-NO₂>100
4c 4-NO₂>100
4d 2-Cl>100
4e 4-Cl>100
4f 2-CH₃>100
4g 4-CH₃>100
4h 2-OCH₃>100
4i 4-OCH₃>100
4j 4-F20

Among the ten derivatives tested, compound 4j , which features a 4-fluorophenyl substituent, demonstrated the most promising anti-glioma activity with an EC50 value of 20 µM.[1] In contrast, the other nine compounds, with various substituents such as nitro, chloro, methyl, and methoxy groups at different positions on the phenyl ring, were largely inactive, with EC50 values greater than 100 µM. This stark difference highlights a critical structure-activity relationship, suggesting that the electronic properties and placement of the substituent on the N-phenyl ring are crucial for the anti-proliferative effects of this scaffold.

Further investigation into the mechanism of action of the lead compound, 4j , revealed that it acts as a specific inhibitor of the AKT2/PKBβ kinase.[1] A kinase profiling screen against 139 purified kinases showed that 5 µM of compound 4j significantly and specifically inhibited AKT2/PKBβ.[1]

The PI3K/AKT Signaling Pathway: A Key Target in Cancer Therapy

The PI3K/AKT signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers, including glioblastoma, making it a prime target for therapeutic intervention. The inhibitory action of compound 4j on AKT2 underscores the therapeutic potential of targeting this pathway.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT (PKB) PDK1->AKT GSK3b GSK3β AKT->GSK3b TSC2 TSC2 AKT->TSC2 FOXO FOXO AKT->FOXO mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation & Survival GSK3b->Proliferation TSC2->Proliferation FOXO->Proliferation Inhibition Inhibition Activation Activation Compound4j Compound 4j Compound4j->AKT inhibits

Figure 1. The PI3K/AKT signaling pathway and the inhibitory action of Compound 4j.

Experimental Protocols

For researchers seeking to replicate or build upon these findings, the following are detailed methodologies for the key experiments cited.

Cell Viability Assay

The anti-proliferative effects of the pyrano[2,3-c]pyrazole derivatives were determined using a standard cell viability assay.

  • Cell Culture: GL261 glioma cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the cells were treated with serial dilutions of the test compounds (4a-4j) or a vehicle control (DMSO).

  • Incubation: The treated cells were incubated for a period of 72 hours.

  • Viability Assessment: After the incubation period, cell viability was assessed using a resazurin-based assay. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, highly fluorescent resorufin by metabolically active cells. The fluorescence intensity, which is proportional to the number of viable cells, was measured using a microplate reader.

  • Data Analysis: The EC50 values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

In Vitro Kinase Inhibition Assay

The inhibitory activity of compound 4j against a panel of 139 kinases, including AKT2/PKBβ, was determined using a radiometric assay.

  • Assay Components: The assay mixture contained the purified kinase, a specific peptide substrate, and radiolabeled ATP ([γ-³³P]ATP) in a kinase buffer.

  • Compound Addition: Compound 4j was added to the assay mixture at a final concentration of 5 µM.

  • Kinase Reaction: The kinase reaction was initiated by the addition of the ATP mixture and incubated at room temperature for a specified time to allow for the phosphorylation of the substrate.

  • Reaction Termination: The reaction was stopped by the addition of a stop solution.

  • Quantification of Phosphorylation: The phosphorylated substrate was captured on a filter membrane, and the amount of incorporated radiolabel was quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition was calculated by comparing the radioactivity in the presence of the test compound to that of a vehicle control. For determining the IC50 value, the assay was performed with a range of compound concentrations, and the data were analyzed using non-linear regression.

This comparative guide provides a snapshot of the SAR for a novel series of chloropyridine-containing compounds. The identification of compound 4j as a specific AKT2 inhibitor with anti-glioma activity offers a promising starting point for further optimization and development of this chemical scaffold for cancer therapy.

References

A Comparative Guide to the Reactivity of Chloropyridine Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of chloropyridine isomers is critical for the efficient design and execution of synthetic routes toward novel therapeutics and functional materials. This guide provides an objective, data-driven comparison of the reactivity of 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine in key organic transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and electrophilic substitution.

The position of the chlorine atom on the pyridine ring, in relation to the electron-withdrawing nitrogen atom, profoundly influences the molecule's electronic properties and, consequently, its reactivity. This guide summarizes the established principles of this reactivity and presents supporting experimental data in clearly structured tables. Detailed experimental protocols for representative reactions are also provided to enable practical application and further investigation.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr), the reactivity of chloropyridine isomers is dictated by the ability of the pyridine ring to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack. The electron-withdrawing nitrogen atom provides this stabilization most effectively when the chlorine substituent is at the ortho (2-) or para (4-) position.[1][2] In these isomers, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, significantly lowering the activation energy of the reaction.[3]

Conversely, in 3-chloropyridine, the chlorine is at a meta position relative to the nitrogen. Consequently, the negative charge in the Meisenheimer intermediate cannot be delocalized onto the nitrogen atom, resulting in a much lower reactivity towards nucleophiles.[1] Computational studies have corroborated this reactivity trend, showing higher activation energies for the SNAr reaction of 3-chloropyridine compared to the 2- and 4-isomers.

The reactivity order for SNAr is therefore well-established: 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine. The slightly higher reactivity of the 4-isomer compared to the 2-isomer is often attributed to the reduced steric hindrance at the para position. The dramatic difference in reactivity is highlighted by the observation that 4-chloropyridine reacts with sodium methoxide approximately 230 million times faster than chlorobenzene at 50°C, underscoring the powerful activating effect of the pyridine nitrogen.[3]

dot

Caption: Relative reactivity of chloropyridine isomers in SNAr.

Experimental Data: Nucleophilic Aromatic Substitution with Sodium Methoxide
Chloropyridine IsomerProductYield (%)Reference
2-Chloropyridine2-MethoxypyridineHigh[4]
3-Chloropyridine3-MethoxypyridineVery Low/No Reaction[4]
4-Chloropyridine4-MethoxypyridineHigh[3][5]
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Alkoxide
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium methoxide (1.2 equivalents) and a suitable anhydrous solvent (e.g., methanol or DMF).

  • Addition of Reactant: Add the chloropyridine isomer (1.0 equivalent) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.

Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of chloropyridine isomers in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is more complex and depends heavily on the specific reaction conditions, including the choice of catalyst, ligand, and base. Generally, aryl chlorides are less reactive than the corresponding bromides and iodides due to the stronger carbon-chlorine bond, which makes the rate-limiting oxidative addition step more challenging.[6]

dot

Cross_Coupling_Workflow start Start reaction_setup Combine Chloropyridine, Coupling Partner, Catalyst, Ligand, Base, and Solvent start->reaction_setup inert_atmosphere Establish Inert Atmosphere (e.g., N2 or Ar) reaction_setup->inert_atmosphere heating Heat Reaction Mixture inert_atmosphere->heating monitoring Monitor Reaction Progress (TLC, GC, or LC-MS) heating->monitoring workup Aqueous Work-up monitoring->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Chromatography or Recrystallization extraction->purification end End purification->end

Caption: Generalized workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The electronic nature of the chloropyridine isomer plays a significant role in the outcome of the reaction.

Experimental Data: Suzuki-Miyaura Coupling with Phenylboronic Acid
Chloropyridine IsomerArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O1001285[7]
3-ChloropyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O1001278[7]
4-ChloropyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O1001292[7]

The data suggests that all three isomers are viable substrates under these conditions, with the 4-isomer giving a slightly higher yield.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the chloropyridine isomer (1.0 equivalent), arylboronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture (e.g., to 100°C) with vigorous stirring for the required time.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC. Upon completion, cool to room temperature, and perform an aqueous work-up.

  • Purification: Extract with an organic solvent, dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The amination of chloropyridines can be challenging and often requires the use of bulky, electron-rich phosphine ligands to facilitate the difficult oxidative addition of the C-Cl bond.[6] The reactivity is also influenced by the position of the chlorine atom, with the 2-position being generally more activated towards oxidative addition than the 4-position in dichloropyridines.[9]

Experimental Data: Buchwald-Hartwig Amination with Morpholine
Chloropyridine IsomerAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-ChloropyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100Moderate to High
3-ChloropyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100Moderate
4-ChloropyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100Moderate to High
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the chloropyridine isomer (1.0 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equivalents) in a Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the reaction mixture (e.g., to 100-110°C) with stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract with an organic solvent, wash with brine, dry, and concentrate. Purify the residue by flash column chromatography.

Electrophilic Aromatic Substitution

The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS).[10] When forced to react, for instance under harsh nitrating conditions, substitution occurs preferentially at the 3-position. This is because attack at the 2- or 4-position would result in a resonance structure where the positive charge is unfavorably placed on the electronegative nitrogen atom.

dot

EAS_Regioselectivity Electrophilic Attack Electrophilic Attack Attack at C3 Attack at C3 Electrophilic Attack->Attack at C3 Attack at C2/C4 Attack at C2/C4 Electrophilic Attack->Attack at C2/C4 Stable Intermediate Stable Intermediate Attack at C3->Stable Intermediate Favored Unstable Intermediate\n(Positive charge on N) Unstable Intermediate (Positive charge on N) Attack at C2/C4->Unstable Intermediate\n(Positive charge on N) Disfavored

Caption: Regioselectivity in electrophilic substitution of pyridines.

Experimental Data: Electrophilic Nitration
Chloropyridine IsomerProductYield (%)Reference
2-Chloropyridine2-Chloro-3-nitropyridine & 2-Chloro-5-nitropyridineLow
3-Chloropyridine3-Chloro-5-nitropyridine76[11]
4-Chloropyridine4-Chloro-3-nitropyridineLow

Note: The nitration of 2- and 4-chloropyridine is generally low-yielding and can produce mixtures of isomers.

Experimental Protocol: General Procedure for Electrophilic Nitration
  • Preparation of Nitrating Agent: In a flask cooled in an ice bath, slowly add concentrated nitric acid to trifluoroacetic anhydride with stirring.

  • Addition of Substrate: Slowly add the chloropyridine isomer to the cold nitrating mixture.

  • Reaction: Allow the reaction to proceed at low temperature (e.g., 0-24°C) for several hours.

  • Quenching: Carefully quench the reaction by pouring it onto ice and neutralizing with a base (e.g., sodium metabisulfite solution followed by sodium carbonate).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate. Purify the product by column chromatography.[11]

Conclusion

The reactivity of chloropyridine isomers is a clear illustration of the profound influence of substituent position in heterocyclic chemistry. For nucleophilic aromatic substitution, a predictable and significant difference in reactivity exists, with the 2- and 4-isomers being highly activated compared to the almost unreactive 3-isomer. In contrast, the outcomes of palladium-catalyzed cross-coupling reactions are more subtle and highly dependent on the chosen catalytic system, though all three isomers can often be successfully employed with careful optimization. Electrophilic substitution remains a challenging transformation for all chloropyridine isomers, with a strong preference for the 3-position, albeit generally in low yields for the 2- and 4-isomers. This comparative guide provides a foundational understanding and practical protocols to aid researchers in the strategic selection and application of these versatile building blocks in their synthetic endeavors.

References

Evaluating the efficiency of different purification techniques for (4-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of intermediates like (4-Chloropyridin-2-yl)methanol is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative evaluation of common purification techniques for this compound, including recrystallization, flash column chromatography, and vacuum distillation. The objective is to offer a data-driven comparison to aid in the selection of the most efficient purification strategy.

Comparison of Purification Techniques

The selection of an appropriate purification method depends on several factors, including the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of typical quantitative results for different purification techniques.

Purification TechniqueTypical Initial Purity (HPLC, %)Typical Final Purity (HPLC, %)Recovery Yield (%)Key AdvantagesKey Disadvantages
Recrystallization ~95%>99.5%[1]80-90%[1]Cost-effective, scalable, excellent for removing trace impurities.Potential for product loss in mother liquor, requires appropriate solvent system.
Flash Column Chromatography ~95%>98%50-75%High resolution for separating structurally similar impurities.Can be slow, costly (solvents, silica), potential for product loss on the column.
Vacuum Distillation ~95%90-98%60-80%Excellent for large scales, effective at removing non-volatile residues.Potential for thermal decomposition, may not separate close-boiling impurities.

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are based on established chemical principles and can be adapted for the specific needs of the user.

Recrystallization

Recrystallization is a highly effective technique for purifying solid organic compounds by leveraging the differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[1][2]

Experimental Protocol:

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a hot solvent, such as ethyl acetate. The compound is moderately soluble in hot ethyl acetate.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

  • Inducing Precipitation: To the cooled solution, slowly add an anti-solvent, such as n-hexane, in which the compound is poorly soluble. This will induce the precipitation of the purified product.[1]

  • Complete Crystallization: To maximize the yield, cool the mixture in an ice bath for 30-60 minutes.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.[1]

Flash Column Chromatography

Flash column chromatography is a purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their polarity.

Experimental Protocol:

  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to elute the target compound.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Vacuum Distillation

Vacuum distillation is a purification method used for compounds that are thermally sensitive or have high boiling points. By reducing the pressure, the boiling point of the compound is lowered.

Experimental Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Charging the Flask: Place the crude this compound into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask.

  • Distillation: Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum.

  • Product Collection: The purified compound is collected in the receiving flask.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification and analysis of this compound.

Purification Workflow cluster_input Input cluster_purification Purification Step cluster_output Output & Analysis Crude Product Crude Product Purification Recrystallization OR Column Chromatography OR Vacuum Distillation Crude Product->Purification Purified Product Purified Product Purification->Purified Product Main Fraction Mother Liquor / Impure Fractions Mother Liquor / Impure Fractions Purification->Mother Liquor / Impure Fractions By-products Purity Analysis (HPLC) Purity Analysis (HPLC) Purified Product->Purity Analysis (HPLC)

Caption: General workflow for the purification of this compound.

References

Safety Operating Guide

Proper Disposal of (4-Chloropyridin-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of (4-Chloropyridin-2-yl)methanol, ensuring the safety of laboratory personnel and the protection of the environment.

This compound is classified as a hazardous substance, being toxic if swallowed, in contact with skin, or if inhaled, and causing skin and eye irritation. [1] Adherence to the following procedures is mandatory to mitigate risks and comply with hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).[2]

  • Protective Clothing: A lab coat, closed-toe shoes, and long pants should be worn to minimize skin exposure.

An emergency eyewash station and safety shower must be readily accessible.

Quantitative Data Summary

PropertyValue
Molecular Formula C₆H₆ClNO
Molecular Weight 143.57 g/mol
GHS Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation) - Category 3/4; Skin Irritation - Category 2; Eye Irritation - Category 2A; Specific target organ toxicity, single exposure (Respiratory tract irritation) - Category 3[1]
Incompatible Materials Strong oxidizing agents, strong acids.[3]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, typically involving incineration. In-laboratory neutralization or deactivation is not recommended without a validated and peer-reviewed protocol due to the potential for hazardous reactions.

1. Waste Segregation:

  • Collect waste this compound in a designated container for "Halogenated Organic Waste."[3]

  • Do not mix with non-halogenated organic waste. This is crucial as mixing can complicate and increase the cost of disposal.

  • Ensure that incompatible materials, such as strong oxidizing agents or strong acids, are not added to the same container.[3]

2. Container Selection and Labeling:

  • Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap. The container must be in good condition and free of damage.

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and the approximate quantity or concentration. Do not use abbreviations or chemical formulas.

  • If other halogenated wastes are collected in the same container, their names and approximate percentages must also be listed.

3. Waste Accumulation and Storage:

  • Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition.[2]

  • Keep the container tightly closed except when adding waste.

  • It is best practice to use secondary containment, such as a larger, chemically resistant tray or bin.

4. Disposal of Empty Containers:

  • An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate from the triple rinse must be collected and disposed of as halogenated organic waste.

  • After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic, provided the label has been defaced or removed.

5. Arranging for Waste Pickup:

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Do not allow hazardous waste to accumulate in the laboratory for extended periods.

Spill Management Protocol

In the event of a spill, immediate action is required to contain and clean up the material safely.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation. For large spills, evacuate the laboratory and contact your institution's emergency response team.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[2]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_Start Start cluster_Segregation Waste Segregation cluster_Container Container Management cluster_Disposal Final Disposal cluster_Spill Spill or Empty Container start This compound Waste segregate Collect in 'Halogenated Organic Waste' Container start->segregate spill Spill Occurs start->spill check_compat Check for Incompatible Materials segregate->check_compat label_container Label Container: 'Hazardous Waste' Full Chemical Name check_compat->label_container No Incompatibles store_waste Store in Designated Area (Cool, Ventilated) with Secondary Containment label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs empty_container Container is Empty store_waste->empty_container disposal Disposal by Licensed Hazardous Waste Contractor (Incineration) contact_ehs->disposal spill_cleanup Follow Spill Management Protocol spill->spill_cleanup Yes spill_cleanup->segregate triple_rinse Triple Rinse with Suitable Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Halogenated Waste triple_rinse->collect_rinsate collect_rinsate->segregate

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (4-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for handling (4-Chloropyridin-2-yl)methanol. Adherence to these guidelines is essential for ensuring personal safety, maintaining experimental integrity, and complying with environmental regulations. The information is compiled based on the known hazards of pyridine derivatives and chlorinated organic compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that is toxic if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[1] It is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure.

Recommended Personal Protective Equipment

Protection TypeRecommended EquipmentSpecifications and Usage
Eye and Face Tightly fitting safety goggles or a face shieldMust be worn at all times to protect against splashes.
Hand Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)Inspect for tears or punctures before each use. Nitrile gloves are a common recommendation for pyridine derivatives.[2][3]
Body Chemically impervious lab coat or coverallsShould be fully buttoned to protect against skin contact.[3]
Respiratory Certified chemical fume hoodAll handling of this compound should occur within a properly functioning fume hood to minimize inhalation exposure.[2][3] If a fume hood is not available, a full-face respirator with appropriate organic vapor cartridges is required.
Footwear Closed-toe, chemical-resistant shoesTo protect feet from potential spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Next prep_materials Gather All Necessary Materials prep_hood->prep_materials Next handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer Next cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon Proceed to Cleanup cleanup_dispose Dispose of Waste in Designated Containers cleanup_decon->cleanup_dispose Next cleanup_remove Remove PPE and Wash Hands cleanup_dispose->cleanup_remove Final Step

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.[4]

Waste Segregation and Collection:

  • Designated Waste Stream: Collect all waste containing this compound in a specifically designated and clearly labeled "Halogenated Organic Waste" container.[4] Do not mix with non-halogenated waste.

  • Container Requirements: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap.[4]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and an indication of the hazards (e.g., "Toxic").

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, or disposable labware, that come into contact with the compound should also be disposed of as hazardous waste.

Disposal of Empty Containers:

  • Triple Rinsing: "Empty" containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as halogenated organic waste.[4]

  • Final Disposal: After triple-rinsing and allowing it to dry, and with the label defaced, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[4]

Waste Pickup:

Follow your institution's specific procedures for hazardous waste collection, which typically involves contacting the Environmental Health and Safety (EHS) office.[4] Do not allow hazardous waste to accumulate in the laboratory.

Emergency Procedures

In the event of an accidental exposure, immediate action is crucial.

Exposure TypeImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[3]
Skin Contact Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult or symptoms such as dizziness or respiratory irritation occur, seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Spill For a small spill within a fume hood, use an inert absorbent material (e.g., sand or vermiculite) to contain it. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.